Briciclib
描述
This compound is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, this compound is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKEWVEVKKGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865783-99-9 | |
| Record name | Briciclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Briciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Briciclib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Briciclib (ON-014185) is a promising investigational anti-cancer agent that functions as a phosphate ester prodrug of ON 013100.[1] Its primary mechanism of action centers on the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), a pivotal regulator of protein synthesis that is frequently dysregulated in a wide array of human cancers. By targeting eIF4E, this compound effectively disrupts the translation of key oncogenic proteins, notably Cyclin D1 and c-Myc, leading to cell cycle arrest and the induction of apoptosis in malignant cells. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of eIF4E-Mediated Translation
This compound's therapeutic potential stems from its ability to selectively target and inhibit the function of eIF4E.[2] eIF4E is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of a specific subset of mRNAs that encode proteins crucial for cell proliferation, survival, and metastasis. In many cancers, the eIF4E pathway is hyperactivated, leading to the aberrant overexpression of oncoproteins.
This compound, upon conversion to its active form ON 013100, is believed to bind to eIF4E, thereby disrupting its ability to initiate the translation of its target mRNAs. This targeted inhibition leads to a significant reduction in the protein levels of key downstream effectors, including:
-
Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.
-
c-Myc: A potent oncoprotein that drives cell proliferation and transformation.
The downregulation of these proteins culminates in two primary anti-cancer effects: cell cycle arrest and apoptosis.
Signaling Pathways Perturbed by this compound
The following diagram illustrates the central role of eIF4E in cancer cell signaling and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its active form, ON 013100.
Table 1: In Vitro Cell Viability (GI50)
| Cell Line | Cancer Type | This compound GI50 (nM) | ON 013100 GI50 (nM) |
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 |
| MCF7 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 |
| AGS | Gastric Cancer | 9.8 - 12.2 | 6.7 - 11.2 |
| OE19, OE33, FLO-1 | Esophageal Cancer | 9.8 - 12.2 | 6.7 - 11.2 |
Data extracted from Jasani et al., 2015.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the levels of specific proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-p53, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.[5]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating the mechanism of action of this compound and the logical relationship of its effects.
Conclusion
This compound represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the inhibition of eIF4E. By disrupting the translation of key oncoproteins such as Cyclin D1 and c-Myc, this compound effectively induces cell cycle arrest and apoptosis in cancer cells. The preclinical data, though limited in public quantitative scope, strongly supports this mechanism. Further investigation, particularly the public release of comprehensive quantitative data from ongoing and completed studies, will be crucial for fully elucidating the therapeutic potential of this compound in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore and validate the anti-cancer effects of this promising agent.
References
- 1. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
An In-depth Technical Guide to the Downstream Targets of Briciclib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Briciclib (ON-014185) is a targeted anti-cancer agent that functions as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). By binding to eIF4E, this compound disrupts the cap-dependent translation of a specific subset of mRNAs, many of which encode for proteins critical to cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the core downstream targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways. The primary and well-documented downstream targets that are translationally suppressed by this compound include Cyclin D1, c-Myc, and Myeloid cell leukemia-1 (MCL-1).
Core Mechanism of Action: Inhibition of eIF4E
This compound is a water-soluble phosphate ester prodrug of ON 013100. Upon administration, it is converted to the active compound ON 013100, which directly targets and inhibits eIF4E. The eIF4E protein is a key component of the eIF4F complex, which is responsible for the recognition of the 5' cap structure of eukaryotic mRNAs, a critical step for the initiation of cap-dependent translation. Many oncogenic proteins are encoded by mRNAs with highly structured 5' untranslated regions (UTRs), making their translation particularly dependent on the helicase activity of the eIF4F complex, which is recruited by eIF4E. By inhibiting eIF4E, this compound selectively hinders the translation of these oncogenic mRNAs, leading to the downregulation of their corresponding proteins.
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: Mechanism of this compound Action.
Key Downstream Targets
The inhibition of eIF4E by this compound leads to a significant reduction in the protein levels of several key oncogenes. The most consistently reported downstream targets are Cyclin D1, c-Myc, and MCL-1.
Cyclin D1
Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its overexpression is a common feature in many cancers, leading to uncontrolled cell proliferation. The translation of Cyclin D1 mRNA is highly dependent on eIF4E.
c-Myc
c-Myc is a transcription factor that regulates the expression of a vast number of genes involved in cell growth, proliferation, metabolism, and apoptosis. Similar to Cyclin D1, the translation of c-Myc mRNA is sensitive to eIF4E inhibition.
MCL-1
MCL-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression contributes to cancer cell survival and resistance to chemotherapy. The translation of MCL-1 mRNA is also regulated by eIF4E.
The signaling pathway illustrating the effect of this compound on its downstream targets is depicted below.
Caption: this compound's Downstream Signaling Pathway.
Quantitative Data on this compound's Activity
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| EKO-1 | Mantle Cell Leukemia | 9.8 - 12.2 | [1] |
| MINO | Mantle Cell Leukemia | 9.8 - 12.2 | [1] |
| MCF7 | Breast Cancer | 9.8 - 12.2 | [1] |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1] |
| AGS | Gastric Cancer | 9.8 - 12.2 | [1] |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1] |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1] |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1] |
Studies using the active analog ON 013105 have demonstrated a dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc in Mantle Cell Lymphoma (MCL) cell lines.
| Cell Line | Target Protein | ON 013105 Concentration (µM) | Observation | Reference |
| Granta 519 | Cyclin D1 | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |
| Granta 519 | c-Myc | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |
| Z138C | Cyclin D1 | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |
| Z138C | c-Myc | 0 - 2.0 | Dose-dependent decrease observed after 8 hours. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's downstream targets.
Cell Culture and Drug Treatment
-
Cell Lines: Granta 519 and Z138C MCL cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Drug Preparation: ON 013105 was dissolved in DMSO to create a stock solution and then diluted in the culture medium to the final concentrations for treatment.
-
Treatment: Cells were seeded and allowed to adhere overnight before being treated with varying concentrations of ON 013105 for the indicated time periods (e.g., 8 or 24 hours).
Western Blot Analysis for Downstream Target Expression
This protocol is for the semi-quantitative analysis of protein expression levels.
Caption: Western Blot Experimental Workflow.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for Cyclin D1, c-Myc, MCL-1, or a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software. The expression of target proteins was normalized to the loading control.
Cap-Binding Assay (m7GTP Pull-Down)
This assay is used to assess the ability of this compound to inhibit the binding of eIF4E to the mRNA cap.
-
Lysate Preparation: Prepare cell lysates containing eIF4E.
-
Incubation with this compound: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
m7GTP-Sepharose Binding: Add m7GTP-Sepharose beads to the lysates and incubate to allow eIF4E to bind to the cap analog.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody to determine the amount of eIF4E that was bound to the m7GTP beads in the presence and absence of this compound.
Conclusion
This compound represents a promising therapeutic strategy by targeting the fundamental process of cap-dependent translation, which is frequently dysregulated in cancer. Its ability to selectively downregulate key oncoproteins such as Cyclin D1, c-Myc, and MCL-1 provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on eIF4E inhibitors and related pathways. Further quantitative studies are warranted to fully elucidate the dose-response relationships and the kinetics of target modulation by this compound in a broader range of cancer models.
References
Briciclib: A Technical Guide to its Impact on Cyclin D1 and c-Myc Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Briciclib (ON 014185) is a clinical-stage small molecule inhibitor with demonstrated anticancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E) and the subsequent downstream effects on the expression of key oncogenic proteins, cyclin D1 and c-Myc. This document consolidates available preclinical data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer, enabling the uncontrolled proliferation and survival of malignant cells. A critical control point in this process is the initiation of cap-dependent translation, which is orchestrated by the eIF4F complex. A key component of this complex, eIF4E, binds to the 5' cap structure of messenger RNA (mRNA) and facilitates the recruitment of the translational machinery. The expression and activity of eIF4E are frequently elevated in a wide array of human cancers, correlating with poor prognosis.[1][2]
eIF4E preferentially promotes the translation of a subset of mRNAs that encode for potent growth and survival factors, including the cell cycle regulator cyclin D1 and the transcription factor c-Myc. The overexpression of these proteins is a major driver of tumorigenesis. This compound, a water-soluble derivative of the parent compound ON 013100, has emerged as a promising therapeutic agent that targets this critical axis.[1] This guide will elucidate the molecular mechanisms through which this compound exerts its effects on cyclin D1 and c-Myc expression.
Mechanism of Action: Targeting the eIF4E-Mediated Translation
This compound's primary mechanism of action involves the direct binding to eIF4E, thereby disrupting its function as a key translation initiation factor.[1][2] This interaction has been confirmed through Nuclear Magnetic Resonance (NMR) analysis, which demonstrated a direct binding between this compound and recombinant eIF4E.[1][2]
By binding to eIF4E, this compound is thought to interfere with the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This disruption prevents the efficient translation of mRNAs that are highly dependent on eIF4E for their expression. Among the most sensitive targets are the mRNAs for cyclin D1 and c-Myc, which are known to possess highly structured 5' untranslated regions (UTRs) that necessitate the helicase activity of the eIF4F complex.[1]
The inhibition of eIF4E-mediated translation leads to a significant and dose-dependent reduction in the protein levels of both cyclin D1 and c-Myc within hours of treatment.[1]
References
Briciclib (P276-00): A Technical Guide to its Role in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Briciclib (also known as P276-00) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK4, and particularly CDK9.[1][2][3] Its primary mechanism of inducing apoptosis in cancer cells is linked to the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting the CDK9/Cyclin T1 complex, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5] This disruption of the cellular survival machinery triggers the intrinsic apoptotic pathway, leading to programmed cell death in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis.
Introduction
This compound is a flavone derivative that acts as an ATP-competitive inhibitor of CDKs.[1][3] Its inhibitory profile against CDK1/Cyclin B, CDK4/Cyclin D1, and CDK9/Cyclin T1 positions it as a promising therapeutic agent for cancers that are dependent on these kinases for proliferation and survival.[1][4] A significant body of preclinical evidence has demonstrated that this compound induces cell cycle arrest and, more importantly, triggers apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies.[6][7] The induction of apoptosis is a key mechanism of its anti-tumor activity, both in vitro and in vivo.[4][6]
Core Mechanism of Apoptosis Induction
The primary driver of this compound-induced apoptosis is the inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the elongation of transcription.[4] Inhibition of CDK9 by this compound leads to a global suppression of transcription, with a particularly profound effect on genes with short-lived mRNA and protein products.
Among these are key survival proteins, including the anti-apoptotic Bcl-2 family member, Mcl-1, and the oncogenic transcription factor, MYC. Mcl-1 is a crucial survival factor in many cancers, and its rapid turnover makes it highly susceptible to transcriptional inhibition. The this compound-mediated downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic cascade.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclin-Dependent Kinase (CDK) Inhibitors in Mantle Cell Lymphoma Research
Disclaimer: The compound "Briciclib" was not identified in the existing scientific literature for mantle cell lymphoma. This guide will instead focus on well-documented Cyclin-Dependent Kinase (CDK) inhibitors that are subjects of extensive research in this field, such as Palbociclib (a CDK4/6 inhibitor) and Enitociclib (a CDK9 inhibitor), to provide a relevant and comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting CDKs in Mantle Cell Lymphoma
Mantle Cell Lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32).[1] This translocation places the CCND1 gene, which encodes Cyclin D1, under the control of the immunoglobulin heavy chain enhancer, leading to its aberrant and constitutive overexpression.[1] Cyclin D1 is a crucial regulator of the cell cycle, forming a complex with CDK4 and CDK6 to promote the transition from the G1 to the S phase. This fundamental dysregulation of the cell cycle machinery makes the CDK4/6 axis a prime therapeutic target in MCL.[2][3]
More recently, another class of CDKs, particularly CDK9, has emerged as a promising target. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of crucial anti-apoptotic and oncogenic proteins, including MCL-1 and MYC.[4] Inhibition of CDK9 offers a distinct but complementary approach to disrupt the survival and proliferation of MCL cells, especially in the context of therapeutic resistance.[4][5]
Mechanism of Action of CDK Inhibitors in MCL
CDK4/6 Inhibitors (e.g., Palbociclib, Abemaciclib, Ribociclib)
CDK4/6 inhibitors function by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D1. This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[2][6] In MCL, where Cyclin D1 is overexpressed and CDK4 is frequently dysregulated, this mechanism directly counteracts the primary driver of proliferation.[1][3]
CDK9 Inhibitors (e.g., Enitociclib, Voruciclib)
CDK9 inhibitors act by a different mechanism. As a core component of the P-TEFb complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation. By inhibiting CDK9, these drugs prevent the transcription of genes with short half-lives, which often encode for key survival proteins. In MCL, this leads to the rapid depletion of anti-apoptotic proteins like MCL-1 and the oncogenic transcription factor c-MYC, ultimately inducing apoptosis.[4][5] This mechanism is particularly relevant for overcoming resistance to other therapies, such as BTK inhibitors, which can be driven by MYC-target enrichment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various CDK inhibitors in mantle cell lymphoma.
Table 1: Preclinical Activity of CDK Inhibitors in MCL Cell Lines
| Compound | Target | Cell Line(s) | IC50 | Reference |
| Abemaciclib | CDK4/6 | JeKo-1, Mino, Z138, Maver-1, Rec-1 | 0.07 - 0.95 µM | [7] |
| Enitociclib | CDK9 | Various MCL and DLBCL lines | 32 - 172 nM | [4] |
| Ribociclib | CDK4/6 | Neuroblastoma cell lines (MCL data not specified) | Mean of 307 nM in sensitive lines | [6] |
Table 2: Clinical Trial Efficacy of CDK Inhibitors in Relapsed/Refractory (R/R) MCL
| Agent(s) | Study Phase | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Palbociclib | Phase Ib | 17 | 18% | 6% | [1] |
| Abemaciclib | Phase II | 28 | 35.7% | 7.1% | [7][8] |
| Palbociclib + Ibrutinib | Phase I | 27 | 67% | 37% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate CDK inhibitors in MCL.
Cell Viability and IC50 Determination
-
Cell Culture: MCL cell lines (e.g., JeKo-1, Mino, Z138) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at an optimal density. After 24 hours, cells are treated with serial dilutions of the CDK inhibitor (e.g., Palbociclib, Enitociclib) for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Absorbance or fluorescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
-
Treatment: MCL cells are treated with the CDK inhibitor at a relevant concentration (e.g., 1x or 2x IC50) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are then stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT). An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibitor activity.
Apoptosis Assay by Annexin V Staining
-
Treatment: Cells are treated with the CDK inhibitor (e.g., Enitociclib) for a predetermined time (e.g., 48 hours).
-
Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD) are added according to the manufacturer's protocol.
-
Analysis: Samples are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined. This allows for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blotting for Protein Expression
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, MCL-1, c-MYC, cleaved PARP, Cyclin D1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion and Future Directions
Targeting cyclin-dependent kinases represents a highly rational and clinically validated strategy for the treatment of mantle cell lymphoma. CDK4/6 inhibitors like palbociclib and abemaciclib directly target the dysregulated cell cycle machinery that is a hallmark of this disease.[1][7] Concurrently, CDK9 inhibitors such as enitociclib offer a powerful method to deplete short-lived oncoproteins critical for MCL cell survival, providing a means to overcome resistance to other targeted agents.[4]
The quantitative data from both preclinical and clinical studies underscore the potential of these agents, particularly in combination therapies. For instance, the synergy observed between palbociclib and the BTK inhibitor ibrutinib, or between CDK9 inhibitors and BCL-2 inhibitors like venetoclax, highlights a promising path forward.[1][9][10] Future research will likely focus on identifying biomarkers to predict response and resistance, optimizing combination strategies to achieve deeper and more durable remissions, and exploring the next generation of more selective and potent CDK inhibitors.
References
- 1. Targeting CDK4/6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]
- 3. Targeting CDK4/6 in mantle cell lymphoma. [vivo.weill.cornell.edu]
- 4. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical activity of abemaciclib in patients with relapsed or refractory mantle cell lymphoma - a phase II study | Haematologica [haematologica.org]
- 9. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
Investigating Briciclib in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available preclinical data on Briciclib in breast cancer models. Due to the limited publicly available research on this compound, this document also includes a comprehensive comparative analysis of Ribociclib, a well-characterized and clinically approved drug for breast cancer, to provide a thorough context for researchers in this field.
Part 1: this compound - An eIF4E Inhibitor
Initial investigations have identified this compound as a potential therapeutic agent in breast cancer, operating through a distinct mechanism of action compared to many established therapies.
Mechanism of Action
This compound is a water-soluble small molecule that functions by inhibiting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical regulatory protein in the synthesis of proteins that are essential for cell proliferation, survival, and metastasis, including cyclin D1 and c-Myc.[2] In many types of cancer, eIF4E is overexpressed, leading to the increased translation of these oncogenic proteins.[2] this compound binds to eIF4E, thereby blocking the translation of these key downstream targets and inhibiting cancer cell growth.[2]
Quantitative Data: In Vitro Efficacy
Preclinical studies have demonstrated the potency of this compound in inhibiting the growth of breast cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) are summarized below.
| Cell Line | Cancer Subtype | GI50 (nM) |
| MCF7 | Hormone Receptor-Positive (HR+) | 9.8 - 12.2[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 9.8 - 12.2[2] |
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Experimental Protocols
The following methodologies have been utilized to characterize the activity of this compound in preclinical breast cancer models.
MTT Cell Viability Assay: This assay is employed to determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50% (GI50). The protocol involves treating cancer cells with varying concentrations of the drug and measuring the metabolic activity of viable cells, which correlates with cell number.[2]
Western Blot Analysis: This technique is used to assess the impact of this compound on the expression levels of proteins within the eIF4E signaling pathway. Following treatment with this compound, cell lysates are analyzed for changes in the levels of proteins such as cyclin D1, c-Myc, p53, and cleaved caspase-3 to confirm the drug's mechanism of action.[2]
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is utilized for the quantitative measurement of specific proteins, such as cyclin D1 and c-Myc, in cell lysates after this compound treatment. This provides a more quantitative measure of the drug's effect on downstream targets.[2]
Signaling Pathway
Caption: this compound inhibits eIF4E-mediated protein translation.
Part 2: Ribociclib - A CDK4/6 Inhibitor (A Comparative Technical Guide)
Given the limited data on this compound, this section provides a detailed technical overview of Ribociclib, a leading therapeutic for HR-positive breast cancer.
Mechanism of Action
Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] In HR-positive breast cancer, the Cyclin D-CDK4/6 pathway is a key driver of cell proliferation.[5] Ribociclib blocks the activity of the Cyclin D-CDK4/6 complex, preventing the phosphorylation of the Retinoblastoma protein (pRb).[3][6] This maintains pRb in its active, tumor-suppressive state, leading to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][6]
Quantitative Data: Preclinical and Clinical Efficacy
Ribociclib has demonstrated significant efficacy in both preclinical models and clinical trials.
| Cell Line | Subtype | IC50 (µM) |
| MCF7 | HR+/HER2- | ~0.1[7][8] |
| T47D | HR+/HER2- | ~0.1[7] |
| ZR-75-1 | HR+/HER2- | ~0.1[6] |
| MDA-MB-231 | TNBC | >10[9] |
Table 2: Preclinical In Vitro Efficacy of Ribociclib in Breast Cancer Cell Lines
| Trial Name | Treatment Arm | Control Arm | Median PFS | Median OS |
| MONALEESA-2 | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | 63.9 months[10] |
| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 months | 53.7 months[11] |
| MONALEESA-7 | Ribociclib + Endocrine Therapy | Placebo + Endocrine Therapy | 23.8 months | Not Reached[12] |
Table 3: Key Clinical Trial Efficacy Data for Ribociclib in HR+/HER2- Advanced Breast Cancer
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry: This method is used to quantify the effect of Ribociclib on the cell cycle distribution of breast cancer cells. Treatment with Ribociclib is expected to induce a G1 phase arrest, which can be measured by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
In Vivo Xenograft Studies: To evaluate the anti-tumor activity of Ribociclib in a living system, human breast cancer cells are implanted into immunocompromised mice.[6] The mice are then treated with Ribociclib, and tumor growth is monitored over time.[6] These studies are crucial for determining the in vivo efficacy and tolerability of the drug.
Signaling Pathway
Caption: Ribociclib inhibits the CDK4/6-pRb signaling pathway.
General Experimental Workflow for Investigating Novel Compounds
The preclinical evaluation of a novel compound in breast cancer models typically follows a structured workflow to systematically assess its potential as a therapeutic agent.
Caption: A general workflow for preclinical drug evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
Briciclib's Effect on Cap-Dependent Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Briciclib is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E), a pivotal component of the cap-dependent translation machinery. By binding directly to eIF4E, this compound disrupts its function, leading to a significant reduction in the translation of key oncogenic proteins, such as cyclin D1 and c-Myc. This targeted inhibition of cap-dependent translation underscores this compound's potential as a therapeutic agent in cancers characterized by the overexpression or hyperactivity of eIF4E. This guide provides a comprehensive overview of this compound's mechanism of action, supported by available data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways.
Introduction to Cap-Dependent Translation and the Role of eIF4E
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. It is initiated by the binding of the eIF4F complex to the 5' cap structure (a 7-methylguanosine cap) of messenger RNA (mRNA). The eIF4F complex consists of three key proteins:
-
eIF4E: The cap-binding protein.
-
eIF4G: A large scaffolding protein.
-
eIF4A: An RNA helicase that unwinds the secondary structure in the 5' untranslated region (UTR) of mRNA.
The assembly of this complex is a rate-limiting step in translation initiation. eIF4E's activity is tightly regulated, primarily by the mTOR signaling pathway through the phosphorylation of the 4E-binding proteins (4E-BPs). When hypophosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting cap-dependent translation. In many cancers, the mTOR pathway is hyperactivated, leading to the hyperphosphorylation of 4E-BPs and the constitutive activation of eIF4E, which in turn promotes the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.
This compound's Mechanism of Action
This compound exerts its inhibitory effect on cap-dependent translation through direct interaction with eIF4E.[1] This binding disrupts the normal function of eIF4E, leading to a cascade of downstream effects that collectively suppress the synthesis of specific proteins crucial for cancer cell growth and survival.
Direct Binding to eIF4E
Studies, including Nuclear Magnetic Resonance (NMR) analysis, have demonstrated a direct interaction between this compound and recombinant eIF4E.[1] This binding event is central to this compound's mechanism of action, as it directly targets the key cap-binding component of the translation initiation machinery. The precise binding site and the affinity (Kd) of this interaction are subjects of ongoing investigation.
Disruption of eIF4E Localization and Function
Treatment with this compound has been shown to disrupt the subcellular localization of eIF4E, leading to an increase in nuclear eIF4E.[1] This alteration in localization likely contributes to the overall disruption of its cytoplasmic function in translation initiation. By binding to eIF4E, this compound is thought to interfere with its ability to properly engage with the 5' cap of mRNAs and/or its interaction with eIF4G, thereby preventing the assembly of the functional eIF4F complex.
Inhibition of Downstream Oncogene Translation
The functional consequence of this compound's interaction with eIF4E is a significant and selective reduction in the protein levels of key eIF4E translational targets. These targets often include potent oncoproteins that drive cell cycle progression and proliferation.
-
Cyclin D1: A critical regulator of the G1-S phase transition in the cell cycle.
-
c-Myc: A transcription factor that regulates the expression of numerous genes involved in cell growth and proliferation.
Inhibition of the translation of these and other oncogenes is a primary contributor to the anti-proliferative effects of this compound observed in various cancer cell lines.[1][2]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that while GI50 values for cell proliferation are available, specific IC50 values for the direct inhibition of cap-dependent translation in in-vitro assays are not yet publicly available.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]
| Cell Line | Cancer Type | GI50 (nM) |
| JEKO-1 | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 |
| MINO | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 |
| MCF7 | Breast Cancer | 9.8 - 12.2 |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 |
| AGS | Gastric Cancer | 9.8 - 12.2 |
| OE19 | Esophageal Cancer | 9.8 - 12.2 |
| OE33 | Esophageal Cancer | 9.8 - 12.2 |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 |
Table 2: Effect of this compound on eIF4E Target Protein Expression [1]
| Cell Line | Protein | Treatment | Result |
| Granta 519 | Cyclin D1 | 1µM this compound for 24 hrs | Significant inhibition |
| FaDu | Cyclin D1 | 1µM this compound for 24 hrs | Significant inhibition |
| Granta 519 | c-Myc | 1µM this compound for 24 hrs | Reduced expression |
| Jurkat T | c-Myc | 1µM this compound for 24 hrs | Reduced expression |
| FaDu | c-Myc | 1µM this compound for 24 hrs | Reduced expression |
| MCF-7 | c-Myc | 1µM this compound for 24 hrs | Reduced expression |
| Granta 519 | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |
| Jurkat T | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |
| FaDu | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |
| MCF-7 | MCl-1 | 1µM this compound for 24 hrs | Reduced expression |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effect of this compound on cap-dependent translation. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the protein levels of eIF4E targets such as cyclin D1 and c-Myc.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Polysome Profiling
Objective: To assess the global effect of this compound on translation by separating mRNAs based on the number of associated ribosomes. A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in translation initiation.
Materials:
-
Cycloheximide (CHX)
-
Lysis buffer with CHX, RNase inhibitors, and protease inhibitors
-
Sucrose solutions (e.g., 10% and 50% in a suitable buffer)
-
Ultracentrifuge with a swing-out rotor (e.g., SW41)
-
Gradient maker and fractionator with a UV detector
-
RNA extraction kit
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for a short period (e.g., 5-10 minutes) to arrest ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing CHX and lyse in a hypotonic lysis buffer containing CHX and RNase inhibitors on ice.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[3][4][5][6]
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[4]
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
RNA Isolation: Isolate RNA from the collected fractions.
-
Analysis: Analyze the polysome profiles to determine the P/M ratio. A decrease in this ratio in this compound-treated cells would indicate an inhibition of translation initiation. RNA from different fractions can be further analyzed by qRT-PCR or RNA-seq to determine the translational status of specific mRNAs.
Luciferase Reporter Assay for Cap-Dependent Translation
Objective: To specifically measure the effect of this compound on cap-dependent translation using a reporter construct.
Materials:
-
A bicistronic luciferase reporter plasmid containing a cap-dependent Renilla luciferase (Rluc) and a cap-independent (e.g., IRES-driven) Firefly luciferase (Fluc). Alternatively, two separate monocistronic plasmids can be co-transfected.
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the reporter plasmid(s).
-
Cell Treatment: After allowing for reporter gene expression (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luciferase Assay: Measure the activities of both Renilla and Firefly luciferases in the cell lysates using a luminometer.
-
Analysis: Calculate the ratio of Rluc to Fluc activity for each condition. A selective decrease in the Rluc/Fluc ratio in this compound-treated cells would indicate specific inhibition of cap-dependent translation.
Signaling Pathways and Visualizations
This compound's action on eIF4E is situated within a complex network of signaling pathways that regulate cell growth and proliferation. The PI3K/Akt/mTOR pathway is a central regulator of cap-dependent translation.
Caption: mTOR/eIF4E signaling and this compound's target.
The diagram above illustrates the canonical PI3K/Akt/mTOR signaling pathway leading to the activation of cap-dependent translation. This compound intervenes at the level of eIF4E, directly inhibiting its function and thereby blocking the downstream translation of oncogenic proteins.
Caption: Workflow for this compound's effect assessment.
This workflow diagram outlines the key experimental steps to characterize the impact of this compound on cap-dependent translation, from cell treatment to data analysis and interpretation.
Conclusion
This compound represents a targeted therapeutic strategy aimed at a fundamental process in cancer cell biology: cap-dependent translation. Its ability to directly bind and inhibit eIF4E, a key regulator of this process, leads to the suppression of critical oncoproteins. The experimental methodologies and data presented in this guide provide a framework for the continued investigation and development of this compound and other eIF4E inhibitors. Further research to elucidate the precise binding kinetics and to obtain more extensive quantitative data on its translational inhibitory effects will be crucial in advancing its clinical potential.
References
Methodological & Application
Application Notes: Briciclib In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro evaluation of Briciclib (ON-014185), a potent and water-soluble small molecule inhibitor. This compound is a prodrug of ON 013100, which targets the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis.[1][2][3] Overexpression of eIF4E is common in many cancers and is linked to the increased translation of oncogenes such as cyclin D1 and c-Myc.[3] This document outlines the mechanism of action and provides step-by-step protocols for assessing this compound's biological activity in cancer cell lines, including cell viability assays and Western blot analysis for target modulation.
Mechanism of Action
This compound is a benzyl styryl sulfone analog and a phosphate ester prodrug that is hydrolyzed in vivo to its active form, ON 013100.[2] The active compound binds to and inhibits eIF4E, a critical component of the eIF4F complex that recruits ribosomes to the 5' cap of mRNAs for translation initiation.[1][3] By inhibiting eIF4E, this compound effectively blocks the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell proliferation and survival.[3]
The primary downstream effects of this compound's inhibition of eIF4E include a significant, dose-dependent reduction in the protein levels of Cyclin D1 and c-Myc.[3][4][5] This suppression of key proliferative proteins can lead to cell cycle arrest and a decrease in tumor cell proliferation.[2] Furthermore, treatment with this compound has been shown to enhance the expression of pro-apoptotic proteins such as p53 and cleaved caspase-3, indicating an induction of apoptosis in cancer cells.[3][5]
Caption: this compound's mechanism of action targeting the eIF4E translation pathway.
Data Presentation: Anti-proliferative Activity
This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are consistently in the low nanomolar range.[3][4][6]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| JEKO-1 | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 nM[3][4] |
| MINO | Mantle Cell Leukemia (MCL) | 9.8 - 12.2 nM[3][4] |
| MCF7 | Breast Cancer | 9.8 - 12.2 nM[3][4] |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 nM[3][4] |
| AGS | Gastric Cancer | 9.8 - 12.2 nM[3][4] |
| OE19 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |
| OE33 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 nM[3][4] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the cytotoxic or cytostatic effect of this compound on cancer cells by measuring their metabolic activity. Tetrazolium salts (like MTT, XTT, MTS) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product, which can be quantified by spectrophotometry.[3][7]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 nM to 1 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the GI₅₀ value using non-linear regression analysis.
Caption: A typical workflow for determining cell viability after this compound treatment.
Western Blot Analysis of Downstream Targets
This protocol is used to detect changes in the protein expression levels of this compound's downstream targets (Cyclin D1, c-Myc) and apoptosis markers (cleaved caspase-3) to confirm its mechanism of action.[3]
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[8][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-c-Myc, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 8, 24 hours).[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9] Incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation:
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
Caption: Key steps in the Western blot analysis for target protein modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 9. bio-rad.com [bio-rad.com]
- 10. peakproteins.com [peakproteins.com]
Application Note: Quantification of Cyclin D1 Levels in Response to Briciclib Treatment Using a Cell-Based ELISA Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Cyclin D1 protein levels in cultured cancer cells following treatment with Briciclib, a potent and selective inhibitor of Cyclin D1 translation. The described method utilizes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA), a high-throughput and sensitive technique for measuring intracellular protein expression. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound and other Cyclin D1-targeting compounds.
Introduction
Cyclin D1, a key regulator of the cell cycle, is frequently overexpressed in a variety of human cancers, contributing to uncontrolled cell proliferation.[1][2] It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates and inactivates the Retinoblastoma (Rb) protein. This event allows the transcription of genes necessary for the G1 to S phase transition.[1] this compound is a small molecule inhibitor that has been shown to suppress the translation of Cyclin D1 mRNA, leading to a decrease in Cyclin D1 protein levels. This mechanism of action suggests its potential as a therapeutic agent in cancers with Cyclin D1 dysregulation.
Accurate quantification of Cyclin D1 protein levels in response to drug treatment is crucial for understanding the compound's potency and mechanism of action. While Western blotting is a common method for protein analysis, a cell-based ELISA offers a more quantitative and higher-throughput alternative for screening and dose-response studies. This application note details a robust cell-based ELISA protocol to measure changes in intracellular Cyclin D1 levels in cancer cell lines treated with this compound.
Cyclin D1 Signaling Pathway
The expression and activity of Cyclin D1 are regulated by various upstream signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often activated by growth factors. Upon stimulation, these pathways promote the transcription and translation of the CCND1 gene. The resulting Cyclin D1 protein associates with CDK4/6, leading to Rb phosphorylation and cell cycle progression. This compound is understood to interfere with the translation of Cyclin D1 mRNA, thereby reducing the available pool of Cyclin D1 protein.
Caption: Cyclin D1 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocol
This protocol is adapted from commercially available cell-based ELISA kits and should be optimized for the specific cell line and experimental conditions.
Materials and Reagents:
-
Cancer cell line known to express Cyclin D1 (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H2O2 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-Cyclin D1 Antibody
-
Primary Antibody: Anti-GAPDH or Anti-β-actin Antibody (for normalization)
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Crystal Violet Solution
-
Solubilization Buffer (e.g., 1% SDS in water)
-
Microplate reader capable of measuring absorbance at 450 nm and 595 nm
Experimental Workflow:
Caption: Experimental Workflow for Cell-Based ELISA of Cyclin D1.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-30,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Aspirate the treatment medium and wash the cells twice with 200 µL of ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Quenching: Aspirate the Fixing Solution and wash the wells three times with 200 µL of PBS. Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Aspirate the Quenching Buffer and wash three times with 200 µL of PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the diluted primary antibody (Anti-Cyclin D1 or Anti-GAPDH) to the appropriate wells. Incubate overnight at 4°C.
-
Washing: Aspirate the primary antibody solution and wash the wells three times with 200 µL of PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1.5 hours at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Color Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading (Cyclin D1): Read the absorbance of each well at 450 nm using a microplate reader.
-
Cell Normalization (Crystal Violet Staining):
-
Wash the wells three times with PBS.
-
Add 50 µL of Crystal Violet Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells with water until the excess stain is removed and allow the plate to air dry.
-
Add 100 µL of Solubilization Buffer to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
-
Absorbance Reading (Cell Density): Read the absorbance of each well at 595 nm.
-
Data Analysis: Normalize the absorbance values for Cyclin D1 (OD 450 nm) to the cell density values (OD 595 nm). Calculate the percentage of Cyclin D1 expression relative to the vehicle-treated control.
Data Presentation
The following tables present hypothetical data for illustrative purposes, based on the expected mechanism of this compound and the known feedback mechanisms of other CDK4/6 inhibitors. Actual experimental results may vary.
Table 1: Dose-Dependent Effect of this compound on Cyclin D1 Protein Levels
| This compound Concentration (nM) | Normalized OD 450 nm (Mean ± SD) | % Cyclin D1 Expression (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 10 | 0.95 ± 0.05 | 76.0% |
| 100 | 0.63 ± 0.04 | 50.4% |
| 1000 | 0.31 ± 0.03 | 24.8% |
Table 2: Time-Course of this compound (100 nM) Effect on Cyclin D1 Protein Levels
| Treatment Duration (hours) | Normalized OD 450 nm (Mean ± SD) | % Cyclin D1 Expression (Relative to Vehicle at each time point) |
| 0 | 1.22 ± 0.07 | 100% |
| 6 | 0.98 ± 0.06 | 80.3% |
| 12 | 0.75 ± 0.05 | 61.5% |
| 24 | 0.61 ± 0.04 | 50.0% |
| 48 | 0.55 ± 0.04 | 45.1% |
Note on Potential Feedback Mechanisms: It is important to note that prolonged treatment with compounds that inhibit CDK4/6 activity can sometimes lead to a compensatory upregulation of Cyclin D1 expression.[3] Researchers should be aware of this potential feedback loop when interpreting results from longer-term studies.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number and duration of wash steps. |
| Blocking insufficient | Optimize blocking buffer concentration and incubation time. | |
| Secondary antibody concentration too high | Titrate the secondary antibody to a lower concentration. | |
| Low Signal | Insufficient primary or secondary antibody | Increase antibody concentration or incubation time. |
| Low Cyclin D1 expression in cell line | Use a cell line known to have high Cyclin D1 expression. | |
| Inactive TMB substrate | Use fresh or properly stored TMB substrate. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a single-cell suspension and careful pipetting. |
| Incomplete washing | Ensure complete removal of solutions at each wash step. | |
| Edge effects in the plate | Avoid using the outer wells of the plate. |
Conclusion
The cell-based ELISA protocol described in this application note provides a reliable and high-throughput method for quantifying the effect of this compound on intracellular Cyclin D1 levels. This assay is a valuable tool for dose-response studies, mechanism of action elucidation, and the screening of other potential Cyclin D1 inhibitors in a drug discovery setting. Careful optimization of the protocol for specific cell lines and experimental conditions is recommended to ensure accurate and reproducible results.
References
- 1. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 2. The regulation of cyclin D1 degradation: roles in cancer development and the potential for therapeutic invention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Briciclib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Briciclib (also known as ON 014185) is a water-soluble derivative of the small molecule ON 013100.[1][2] It functions as a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][3] By targeting eIF4E, this compound effectively blocks the translation of cyclin D1 mRNA, leading to decreased levels of Cyclin D1 protein.[4] This down-regulation of Cyclin D1, a critical regulator of cell cycle progression, induces cell cycle arrest and apoptosis in cancer cells where it is overexpressed.[4] this compound has demonstrated inhibitory activity against a range of cancer cell lines, including mantle cell leukemia, breast, and gastric cancers, with GI₅₀ values in the low nanomolar range.[2][3][5]
Proper preparation, storage, and application of this compound stock solutions are critical for obtaining reproducible and accurate results in in vitro studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for use in cell-based assays.[5] These application notes provide a detailed protocol for the preparation of a this compound stock solution in DMSO, along with guidelines for its storage and use in a typical cell proliferation assay.
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃O₁₀PS | [3][4] |
| Molecular Weight | 474.42 g/mol | [3][4] |
| CAS Number | 865783-99-9 | [2][3] |
| Appearance | White to off-white solid | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥30 mg/mL | [2][3][5] |
| DMSO | 95 mg/mL (200.24 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Note: The solubility of this compound in DMSO can be significantly impacted by moisture. It is highly recommended to use fresh, anhydrous (hygroscopic) DMSO for stock solution preparation.[1][3] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | ≥ 3 years | [3] |
| Solid Powder | 4°C | 2 years | [3] |
| Stock Solution in DMSO | -20°C | 1 year | [3] |
| Stock Solution in DMSO | -80°C | 2 years | [3] |
| Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials and Equipment:
-
This compound powder (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-analysis Calculation:
-
Determine the mass of this compound powder required to make the desired concentration and volume of the stock solution.
-
The formula to use is: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 474.42 g/mol = 4.74 mg
-
-
-
Weighing this compound:
-
Under a fume hood, carefully weigh out the calculated amount (e.g., 4.74 mg) of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear. Gentle warming in a water bath (≤37°C) can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 3.[3]
-
Protocol 2: Application in a Cell Proliferation Assay (e.g., MTT/XTT Assay)
This protocol outlines the use of the this compound stock solution to determine its effect on the proliferation of a cancer cell line.
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Prepare a series of serial dilutions of this compound in sterile cell culture medium. For example, to test concentrations from 1 nM to 1 µM, first prepare an intermediate dilution of the 10 mM stock in media, and then perform serial dilutions from this intermediate stock.
-
Important: The final concentration of DMSO in the wells should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old media from the wells.
-
Add 100 µL of the prepared this compound working solutions to the corresponding wells.
-
Include wells treated with media containing the same final concentration of DMSO as the highest drug concentration as a vehicle control. Also include untreated or "media only" wells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
Following incubation, assess cell viability using a standard method such as an MTT or XTT assay according to the manufacturer's protocol. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a graph with this compound concentration on the x-axis (log scale) and percent viability on the y-axis.
-
Use a non-linear regression analysis to determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
-
Visualizations
Caption: this compound inhibits eIF4E, blocking Cyclin D1 translation and G1/S cell cycle progression.
Caption: Workflow for evaluating this compound's anti-proliferative effects using a cell-based assay.
Safety Precautions
This compound is a potent bioactive compound and should be handled with care. This material should be considered hazardous until further information is available.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions. All weighing and solution preparation should be performed in a chemical fume hood to avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for this product before use.[5]
References
Application Notes and Protocols for Briciclib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Briciclib (ON-014185), a targeted inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), in mouse xenograft models. The protocols outlined below are based on established methodologies for similar targeted therapies and general xenograft procedures.
Mechanism of Action
This compound is a water-soluble prodrug of ON 013100.[1] Upon administration, it is converted to its active form, which functions as a small molecule inhibitor of eIF4E.[1] The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and plays a pivotal role in the initiation of cap-dependent translation. By binding to eIF4E, this compound's active metabolite disrupts the formation of the eIF4F complex, which is essential for the translation of a specific subset of mRNAs. These mRNAs often encode for proteins crucial for cell proliferation, survival, and angiogenesis, including Cyclin D1 and c-Myc.[2] The inhibition of eIF4E leads to a significant reduction in the protein levels of these key oncogenic drivers, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that overexpress Cyclin D1.[2]
Signaling Pathway
The signaling pathway affected by this compound is centered on the regulation of protein synthesis and its impact on the cell cycle. A simplified representation of this pathway is provided below.
Caption: this compound inhibits eIF4E, leading to reduced Cyclin D1 translation and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for the use of this compound in mouse xenograft models. These are generalized protocols and may require optimization based on the specific cell line and mouse strain used.
Xenograft Model Establishment (Subcutaneous)
-
Cell Culture: Culture human cancer cell lines (e.g., mantle cell lymphoma, breast, gastric, or esophageal cancer cell lines) in their recommended complete media. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.
-
Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks. Allow mice to acclimatize for at least one week before any procedures.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix on ice.
-
The final cell concentration should be 1-5 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation: While specific formulation details for in vivo studies are not widely published, a common approach for water-soluble compounds is to dissolve them in a sterile, physiologically compatible vehicle such as sterile saline (0.9% NaCl) or PBS.
-
Administration Route: Based on early clinical trial designs, intravenous (IV) administration is a likely route. Intraperitoneal (IP) or oral gavage (PO) may also be viable depending on the compound's pharmacokinetic properties.
Experimental Workflow
References
MTT assay protocol for Briciclib cytotoxicity
Application Notes and Protocols
Topic: MTT Assay Protocol for Briciclib Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (ON 014185) is a phosphate ester prodrug of the benzyl styryl sulfone analog ON 013100, which demonstrates potential as an antineoplastic agent.[1] Its mechanism of action involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E) and the suppression of Cyclin D1 accumulation in cancer cells by blocking its mRNA translation.[1][2][3] Cyclin D1 is a critical regulator of the cell cycle, and its overexpression is common in various cancers, often correlating with a poor prognosis.[1] By reducing Cyclin D1 levels, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[1]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
This compound's Mechanism of Action: The Cyclin D1 Pathway
This compound exerts its cytotoxic effects by targeting key proteins involved in cell cycle progression. A primary target is the translation of Cyclin D1 mRNA.[1] In normal cell cycle progression, mitogenic signals activate pathways like the Ras-Raf-MEK-ERK cascade, which promotes the transcription of the CCND1 gene, leading to the synthesis of Cyclin D1 protein.[6][7] Cyclin D1 then forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] This active complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[9][10] E2F then activates the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[8][10] By inhibiting the production of Cyclin D1, this compound prevents Rb phosphorylation, leading to G1 cell-cycle arrest and a reduction in cancer cell proliferation.[8]
Caption: this compound inhibits Cyclin D1 translation, disrupting G1/S phase progression.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) value of this compound.
1. Materials and Reagents
-
Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, EKO-1)[3]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (ON 014185)
-
Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation
-
Phosphate-Buffered Saline (PBS, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
2. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
3. Detailed Procedure
Step 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[12]
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (viability control).
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[12]
Step 2: this compound Treatment
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare a series of serial dilutions of this compound in complete culture medium. The final concentration of DMSO in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration, vehicle control, or fresh medium (for untreated controls).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[13]
Step 3: MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4][14]
-
Incubate the plate for 1 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][14]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12] For some solubilizing agents, an overnight incubation may be required for complete dissolution.[4]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Cell Viability against the logarithm of the this compound concentration.
-
Determine the IC50 or GI50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).
Data Presentation
Quantitative results should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example of Dose-Response Data for a CDK4/6 Inhibitor (Ribociclib) on Breast Cancer Cell Lines. Note: This data is for Ribociclib, a compound with a related mechanism of action, and serves as an example for data presentation.[13][15]
| Cell Line | Treatment | Incubation Time (h) | Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | Vehicle Control | 72 | 0 | 100 ± 4.5 |
| Ribociclib | 72 | 10 | 78 ± 3.1 | |
| Ribociclib | 72 | 20 | 52 ± 2.8 | |
| Ribociclib | 72 | 30 | 25 ± 2.2 | |
| MDA-MB-231 | Vehicle Control | 72 | 0 | 100 ± 5.1 |
| Ribociclib | 72 | 5 | 85 ± 4.0 | |
| Ribociclib | 72 | 10 | 55 ± 3.5 | |
| Ribociclib | 72 | 15 | 30 ± 2.9 |
Table 2: Summary of this compound Growth Inhibitory (GI50) Values across Various Cancer Cell Lines. Data derived from preclinical studies.[3]
| Cancer Type | Cell Line | GI50 (nM) |
| Mantle Cell Leukemia | EKO-1 | 9.8 |
| Mantle Cell Leukemia | MINO | 11.5 |
| Breast Cancer | MCF-7 | 10.2 |
| Breast Cancer | MDA-MB-231 | 12.2 |
| Gastric Cancer | AGS | 11.8 |
| Esophageal Cancer | OE19 | 10.5 |
References
- 1. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 9. Cyclin D1 - Wikipedia [en.wikipedia.org]
- 10. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Briciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Briciclib (ON 014185) is a novel anti-cancer agent that functions as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1] The eIF4E protein is a critical regulator of the translation of mRNAs that encode for proteins involved in cell proliferation and survival, including Cyclin D1.[1][2] By inhibiting eIF4E, this compound effectively reduces the protein levels of key oncogenes like Cyclin D1, leading to cell cycle arrest, primarily in the G1 phase.[3][4] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound targets eIF4E, a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation.[5][6] In many cancers, the eIF4E pathway is dysregulated, leading to the overexpression of proteins that drive cell cycle progression, such as Cyclin D1.[2] Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, promotes the transcription of genes required for the G1 to S phase transition.[4]
This compound's inhibition of eIF4E disrupts this cascade by decreasing the translation of Cyclin D1 mRNA.[1][3] The resulting reduction in Cyclin D1 protein levels prevents the formation of active Cyclin D1-CDK4/6 complexes, leading to the accumulation of hypophosphorylated Rb. This maintains the suppression of E2F-mediated transcription, ultimately causing the cells to arrest in the G1 phase of the cell cycle.[4]
Data Presentation
Due to the limited availability of specific quantitative flow cytometry data for this compound in peer-reviewed literature, the following table presents representative data for a different potent and selective eIF4E inhibitor, 4Ei-02, in MCF-7 breast cancer cells. This data illustrates the expected G1 cell cycle arrest following eIF4E inhibition.[4]
Table 1: Representative Cell Cycle Distribution in MCF-7 Cells Treated with an eIF4E Inhibitor (4Ei-02) for 24 hours [4]
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 45.2% | 35.1% | 19.7% |
| 1 µM 4Ei-02 | 68.5% | 18.3% | 13.2% |
| 10 µM 4Ei-02 | 82.1% | 9.5% | 8.4% |
Note: This data is for the eIF4E inhibitor 4Ei-02 and is intended to be representative of the expected effects of an eIF4E inhibitor like this compound.
Mandatory Visualizations
Caption: this compound inhibits eIF4E, leading to reduced Cyclin D1 translation and G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, Granta-519) in 6-well plates at a density that will allow for exponential growth during the treatment period, typically aiming for 50-60% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from standard propidium iodide staining procedures.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound, through its inhibition of eIF4E, presents a promising therapeutic strategy for cancers dependent on dysregulated protein translation. The protocol outlined in this application note provides a robust method for quantifying the G1 cell cycle arrest induced by this compound, a key pharmacodynamic endpoint for this class of drugs. The provided diagrams and representative data offer a clear framework for understanding the mechanism of action and expected outcomes of this compound treatment. This information is valuable for researchers and drug development professionals investigating the anti-proliferative effects of this compound and other eIF4E inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological functions and research progress of eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ribometrix.com [ribometrix.com]
- 5. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of eIF4E Localization Following Briciclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis and is frequently dysregulated in various cancers. Its subcellular localization is tightly controlled and plays a crucial role in its function. While predominantly cytoplasmic, where it facilitates cap-dependent translation, a significant pool of eIF4E resides in the nucleus, participating in the export of specific mRNAs that encode for proteins involved in cell proliferation and survival.[1][2] The nuclear import of eIF4E is mediated by proteins such as Importin 8, while its export is dependent on the CRM1/XPO1 pathway.[1][3][4]
Briciclib (ON 013105) is a novel small molecule inhibitor that directly binds to eIF4E, disrupting its function and showing promise as an anti-cancer therapeutic.[5][6][7] Notably, treatment with this compound has been observed to alter the subcellular localization of eIF4E, leading to its accumulation in the nucleus.[5][6] This application note provides a detailed protocol for visualizing and analyzing the this compound-induced nuclear localization of eIF4E using immunofluorescence microscopy.
Putative Signaling Pathway and Mechanism of Action
This compound directly binds to eIF4E, which is thought to allosterically inhibit its interaction with key partners involved in nuclear export. The prevailing hypothesis is that this compound, by binding to eIF4E, disrupts the formation of the eIF4E-CRM1 export complex. This interference with the nuclear export machinery leads to the retention and subsequent accumulation of eIF4E within the nucleus. A similar mechanism has been observed with other inhibitors that target nuclear export pathways.
Caption: Putative mechanism of this compound-induced nuclear accumulation of eIF4E.
Experimental Data
| Cell Line | Treatment | Observed Change in eIF4E Localization | Reference |
| Granta 519 | 1 µM this compound for 24 hours | Increased nuclear localization | [5][6] |
| Jurkat T | 1 µM this compound for 24 hours | Increased nuclear localization | [5][6] |
| FaDu | 1 µM this compound for 24 hours | Increased nuclear localization | [5][6] |
| MCF-7 | 1 µM this compound for 24 hours | Increased nuclear localization | [5][6] |
Detailed Experimental Protocol: Immunofluorescence for eIF4E Localization
This protocol is designed for cultured cells grown on coverslips or in chamber slides.
Materials
-
Cell Culture: Cancer cell lines of interest (e.g., MCF-7, HeLa)
-
Reagents:
-
This compound (or ON 013105)
-
Dimethyl sulfoxide (DMSO) for vehicle control
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibody: Anti-eIF4E antibody (mouse or rabbit)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Experimental Workflow
Caption: Experimental workflow for eIF4E immunofluorescence after this compound treatment.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to a final concentration of 1 µM.
-
Prepare a vehicle control with the same final concentration of DMSO in the culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well/chamber to cover the cells.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to the cells.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-eIF4E antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the Alexa Fluor-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Add DAPI solution (e.g., 300 nM in PBS) to the cells and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.
-
For chamber slides, remove the chamber and add a coverslip with mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images of the DAPI (blue) and the Alexa Fluor (e.g., green or red) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of eIF4E using image analysis software (e.g., ImageJ/Fiji). Calculate the nuclear-to-cytoplasmic fluorescence ratio for a statistically significant number of cells in both the control and this compound-treated groups.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking or washing | Increase blocking time to 1.5-2 hours. Increase the number and duration of washes. |
| Secondary antibody is non-specific | Run a secondary antibody-only control. If staining is observed, choose a different secondary antibody. | |
| Weak or No Signal | Primary antibody concentration is too low | Optimize the primary antibody concentration by performing a titration. |
| Inefficient permeabilization | Increase Triton X-100 concentration to 0.5% or increase permeabilization time. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure. Use an anti-fade mounting medium. |
| Cells Detaching from Coverslip | Cells are not well-adhered | Use coated coverslips (e.g., poly-L-lysine). Handle the cells more gently during washing steps. |
Conclusion
The provided protocol offers a robust method for the immunofluorescent detection of eIF4E relocalization following treatment with this compound. This technique is invaluable for researchers investigating the mechanism of action of this compound and other eIF4E inhibitors, as well as for professionals in drug development seeking to characterize the cellular effects of novel therapeutic compounds targeting eIF4E. The observed nuclear accumulation of eIF4E upon this compound treatment highlights a key cellular consequence of engaging this important oncogenic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Importin 8 mediates m7G cap-sensitive nuclear import of the eukaryotic translation initiation factor eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Briciclib In Vivo Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and formulating Briciclib for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and DMF.[1] Solubility in DMSO has been reported to be at least 31 mg/mL and as high as 95 mg/mL.[2][3][4] For in vivo preparations, DMSO is commonly used as the initial solvent to create a stock solution before further dilution into a vehicle suitable for administration.
Q2: Is this compound water-soluble?
A2: There are conflicting reports regarding the water solubility of this compound. While some sources describe it as a "water soluble derivative" of its parent compound, ON 013100,[1][2][3][4][5][6] other data indicates it is "insoluble" in water.[2] This discrepancy may be due to the specific conditions under which solubility was tested (e.g., pH, temperature, buffer composition). For practical purposes in a research setting, it is recommended to first dissolve this compound in an organic solvent like DMSO before preparing aqueous-based formulations for in vivo use.
Q3: How can I improve the solubility of this compound?
A3: To enhance the dissolution of this compound, you can gently heat the solution to 37°C and use an ultrasonic bath.[3][4] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the stability of this compound, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2][3][4][7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final formulation | The concentration of this compound exceeds its solubility in the final vehicle. | - Increase the proportion of co-solvents such as PEG300 and Tween 80. - Decrease the final concentration of this compound. - Ensure the initial DMSO stock is fully dissolved before adding to the aqueous components. |
| Difficulty dissolving the powder | The quality of the solvent may be poor, or the compound may have formed aggregates. | - Use fresh, high-purity, anhydrous DMSO.[2] - Gently warm the solution to 37°C and sonicate.[3][4] |
| Inconsistent results in vivo | The formulation may not be homogeneous, or the compound may have degraded. | - For suspensions, ensure vigorous and consistent mixing before each administration. - Prepare fresh formulations for each experiment, as the stability of diluted solutions may be limited.[2] - Store stock solutions properly in aliquots to prevent degradation from multiple freeze-thaw cycles.[2][3][4][7] |
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Administration Route | Source |
| DMSO | ≥ 31 mg/mL | - | [3][4] |
| DMSO | 30 mg/mL | - | [1] |
| DMSO | 95 mg/mL | - | [2] |
| DMF | 30 mg/mL | - | [1] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 4.75 mg/mL (Clear Solution) | Injection | [2] |
| Carboxymethyl cellulose-sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous Suspension) | Oral | [2] |
| Corn Oil | Not specified (Suspension) | Oral | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol is based on a formulation for a clear solution suitable for injection.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 95 mg/mL). Ensure the powder is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Prepare the vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O (or saline)
-
-
Prepare the final formulation: To prepare a 1 mL working solution with a final concentration of 4.75 mg/mL, add 50 µL of the 95 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly. This formulation should be used immediately for optimal results.[2]
Protocol 2: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose-sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the CMC-Na solution: Dissolve the appropriate amount of CMC-Na in sterile water to achieve the desired concentration.
-
Create the suspension: Add the this compound powder to the CMC-Na solution.
-
Homogenize: Vigorously vortex the mixture. For a more uniform suspension, use a homogenizer or sonicator until no clumps are visible.
-
Administer: Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Visualizations
Caption: Workflow for preparing this compound formulations for in vivo studies.
Caption: Simplified signaling pathway showing this compound's inhibition of eIF4E.
References
Briciclib Stability in Cell Culture Medium: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Briciclib in cell culture medium. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in fresh DMSO at concentrations as high as 95 mg/mL (200.24 mM).[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] this compound is reportedly insoluble in water and ethanol.[1]
Q2: How should this compound stock solutions be stored and for how long?
A2: Proper storage of this compound stock solutions is critical to maintain their integrity. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | Up to 1 year[1] |
| -20°C | DMSO | Up to 1 month[1] |
| -20°C | Powder | Up to 3 years[1] |
Q3: Is there any published data on the stability of this compound in cell culture medium at 37°C?
A3: As of the latest review, there is no publicly available quantitative data, such as half-life or degradation rate, specifically for this compound in common cell culture media like RPMI-1640 or DMEM at 37°C. The stability of small molecules in culture medium can be influenced by various factors including pH, temperature, and the presence of media components and serum. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound in your cell culture medium can lead to a decrease in its effective concentration over the course of the experiment. This can result in inconsistent or misleading data, including reduced efficacy in cell-based assays and an underestimation of its potency (e.g., higher than expected GI50 values).
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: this compound may be degrading in the cell culture medium at 37°C over the incubation period.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a properly stored DMSO stock.[2]
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of the assay to minimize the time this compound is exposed to 37°C in the culture medium.
-
Perform a Stability Test: Conduct an experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol is provided below.
-
Consider Media Changes: For longer-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Issue 2: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. While this compound is a water-soluble derivative of ON-013100, high concentrations may still precipitate.[1]
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your assay is within a soluble range.
-
Optimize Dilution: When preparing the working solution, add the DMSO stock to the cell culture medium while vortexing or mixing to ensure rapid and even dispersion.
-
Limit DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity and to minimize solubility issues.
-
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the concentration of this compound remaining in cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
LC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid (or other appropriate solvent for protein precipitation and analysis)
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples at 37°C in a CO2 incubator.
-
The T=0 sample should be processed immediately without incubation.
-
-
Sample Collection and Processing:
-
At each time point, take an aliquot (e.g., 100 µL) of the incubated medium.
-
Add 3 volumes of ice-cold ACN containing the internal standard (e.g., 300 µL) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method to separate and detect this compound and the internal standard. This will require optimization of the chromatographic column, mobile phases, and mass spectrometer settings (e.g., Multiple Reaction Monitoring - MRM mode).
-
Generate a standard curve by spiking known concentrations of this compound into the cell culture medium and processing them in the same way as the samples.
-
Inject the processed samples and the standard curve samples into the LC-MS system.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample and standard.
-
Plot the standard curve (peak area ratio vs. concentration) and determine the concentration of this compound in each sample using linear regression.
-
Plot the concentration of this compound remaining (%) versus time. The percentage remaining at each time point is calculated as: (Concentration at T=x / Concentration at T=0) * 100.
-
From this data, you can determine the half-life (t½) of this compound in your cell culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits the eIF4E translation initiation factor.
References
- 1. Development and validation of LC-MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Briciclib results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Briciclib and what is its primary mechanism of action?
A1: this compound (also known as ON-014185) is a phosphate ester prodrug of ON 013100, a benzyl styryl sulfone analog.[1] Upon hydrolysis in the body, it is converted to its active form, ON 013100. Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[2] By targeting eIF4E, this compound blocks the translation of messenger RNA (mRNA) for key proteins involved in cell cycle progression and proliferation, such as Cyclin D1.[1] This leads to cell cycle arrest and apoptosis in cancer cells where the eIF4E pathway is overactive.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.
Q3: I am observing significant batch-to-batch variability in my experiments. What could be the cause?
A3: Batch-to-batch variability can arise from several factors. Ensure that the storage conditions for this compound have been consistently maintained. Repeated freeze-thaw cycles of stock solutions should be avoided. It is also crucial to ensure the purity and identity of each batch of the compound. If variability persists, consider qualifying each new batch with a standard set of experiments, such as determining the IC50 in a reference cell line.
Q4: Could off-target effects be contributing to my unexpected results?
A4: While the primary target of this compound is eIF4E, like many small molecule inhibitors, it may have off-target effects. Unintended interactions with other cellular targets, such as kinases, could lead to unexpected biological responses.[3][4] If you suspect off-target effects, consider performing a broad kinase profiling screen to identify other potential targets of this compound.
Troubleshooting Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in preclinical drug evaluation. The following table outlines potential causes and solutions for variability in this compound IC50 data.
| Potential Cause | Explanation | Recommended Solution |
| Cell-Based Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values. | Use multiple, mechanistically distinct viability assays to confirm results. For example, complement an MTT assay (metabolic activity) with a trypan blue exclusion assay (membrane integrity). |
| Endpoint Time Point | The IC50 value of a compound can be time-dependent. A cytostatic effect may take longer to manifest as a decrease in viable cell number compared to a cytotoxic effect. | Perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question. |
| Cell Density | High cell density can lead to nutrient depletion, changes in pH, and the accumulation of waste products, all of which can affect drug sensitivity. | Optimize and standardize the initial cell seeding density for your assays. Ensure that cells are in the exponential growth phase at the time of drug addition. |
| Solubility and Stability | This compound is soluble in DMSO, but may precipitate when diluted in aqueous culture media. The compound may also degrade over time in solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect for precipitation after dilution. If precipitation occurs, try vortexing or gentle warming. |
| Cell Line Heterogeneity | Genetic drift and phenotypic changes can occur in cultured cell lines over time, leading to altered drug sensitivity. | Use low-passage number cells and regularly perform cell line authentication (e.g., STR profiling). |
| Drug-Resistant Clones | Prolonged culture or previous exposure to other drugs may lead to the selection of a subpopulation of cells with resistance to this compound. | Test for the expression of known resistance markers if applicable. Consider using a fresh stock of cells from a reputable cell bank. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Cyclin D1 Expression
This protocol allows for the detection of changes in protein expression levels, such as the this compound target Cyclin D1.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Cyclin D1)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Workflows
eIF4E Signaling Pathway
This compound targets the eIF4E-mediated translation of key oncogenic proteins. The activity of eIF4E is regulated by upstream signaling pathways such as PI3K/Akt/mTOR and Ras/MAPK.
Caption: The eIF4E signaling pathway targeted by this compound.
Troubleshooting Workflow for Inconsistent this compound Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in experimental outcomes with this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
preventing Briciclib precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Briciclib. Our aim is to help you prevent and resolve issues related to this compound precipitation in stock solutions, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder precipitated immediately upon adding the solvent. What went wrong?
A1: This issue is likely due to using a solvent in which this compound is not readily soluble, or the solvent quality is poor. This compound is reported to be soluble in DMSO and dimethyl formamide (DMF), but insoluble in water and ethanol.[1][2]
-
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using a recommended solvent such as DMSO or DMF.
-
Solvent Quality: Use fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1]
-
Proper Dissolution Technique: Add the solvent to the vial of pre-weighed this compound powder and vortex or sonicate until the solid is completely dissolved.[3]
-
Q2: I successfully dissolved this compound in DMSO, but it precipitated after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
A2: Precipitation after freeze-thaw cycles is a common issue and can be attributed to several factors, including exceeding the solubility limit upon freezing and the introduction of moisture.
-
Preventative Measures:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1][4][5]
-
Proper Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][4][5] For solutions in DMSO, storage at -80°C is recommended for up to a year, and at -20°C for up to one month.[1]
-
Use Fresh DMSO: As mentioned previously, using anhydrous DMSO is crucial for maintaining solubility.
-
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I resolve this?
A3: This is a common occurrence when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Troubleshooting and Prevention:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to minimize solvent-induced toxicity to cells and reduce the chances of precipitation.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a small volume of the aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents (for in vivo studies): For in vivo applications, a co-solvent system can be used to improve solubility. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been reported.[1] This indicates that excipients like PEG300 and Tween 80 can help maintain this compound in solution. While not always suitable for in vitro assays, this provides insight into solubilizing agents.
-
Sonication: After dilution, if you observe a precipitate, gentle sonication in a water bath might help to redissolve the compound.[3]
-
Q4: The product information states this compound is a "water soluble derivative," yet it is listed as "insoluble in water." Can you clarify this?
A4: This apparent contradiction can be confusing. This compound is a phosphate ester prodrug of ON 013100.[6] The phosphate group is added to the parent compound to increase its aqueous solubility for potential in vivo applications. However, its absolute solubility in pure water is still very low.[1] The term "water soluble derivative" is relative to the parent compound and does not imply high solubility in water for preparing concentrated stock solutions. For laboratory stock preparation, organic solvents like DMSO are necessary.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (Molar) | Source |
| DMSO | ≥ 31 mg/mL | ≥ 65.34 mM | [7][8] |
| DMSO | ~30 mg/mL | ~63.2 mM | [2][9] |
| DMSO | 95 mg/mL | 200.24 mM | [1] |
| Dimethyl formamide (DMF) | ~30 mg/mL | ~63.2 mM | [2][9] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Note: The solubility of this compound can vary between batches. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your weighed this compound).
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes.
-
Once fully dissolved, visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Caption: this compound inhibits the eIF4E signaling pathway.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-dependent solubilization and thermodynamic characteristics of ribociclib in varied {PEG 400 + water} combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Temperature-dependent solubilization and thermodynamic characteristics of ribociclib in varied {PEG 400 + water} combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Briciclib toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the differential toxicity of Briciclib in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its differential toxicity?
A1: this compound is a water-soluble prodrug of the small molecule ON 013100.[1] Its primary mechanism of action is the inhibition of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a critical protein that controls the translation of several mRNAs encoding for proteins essential for cell proliferation, survival, and metastasis, such as Cyclin D1 and c-Myc.[1] Many cancer cells overexpress eIF4E, making them highly dependent on its activity for their uncontrolled growth and survival. By targeting eIF4E, this compound selectively inhibits the translation of these key oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1] Normal cells, which do not typically have elevated eIF4E levels, are less dependent on this pathway for their normal function, which is believed to be the basis for this compound's selective toxicity towards cancer cells.[2]
Q2: What level of selectivity does this compound exhibit between cancer and normal cells?
A2: this compound has demonstrated significant selective cytotoxicity towards cancer cells. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines at nanomolar concentrations, while being relatively non-toxic to normal endothelial cells.[1] This selectivity is a key advantage in cancer therapy, aiming to maximize anti-tumor activity while minimizing side effects on healthy tissues.
Q3: How does this compound treatment affect the cell cycle and induce apoptosis in cancer cells?
A3: By inhibiting the translation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, this compound causes cancer cells to arrest in the G1 phase.[1] This prevents them from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. Furthermore, the downregulation of survival proteins and the induction of pro-apoptotic proteins like p53 and Cleaved Caspase-3 contribute to the induction of apoptosis, or programmed cell death, in cancer cells.[1]
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported 50% growth inhibition (GI50) values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | [1] |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | [1] |
| MCF7 | Breast Cancer | 9.8 - 12.2 | [1] |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | [1] |
| AGS | Gastric Cancer | 9.8 - 12.2 | [1] |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | [1] |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | [1] |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | [1] |
| Normal Cells | Cell Type | Toxicity | Reference |
| Endothelial Cells | Normal Human Endothelium | Relatively non-toxic | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
Materials:
-
This compound (and its vehicle control, e.g., DMSO)
-
Cancer and normal cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 or IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells after this compound treatment. Centrifuge the cells and wash them once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Issue: High variability in MTT assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting into each well.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals.
-
Solution: Ensure complete mixing after adding the solubilization solution. You can use a multichannel pipette to gently triturate the solution in each well.
-
Issue: High background in Annexin V-FITC staining.
-
Possible Cause 1: Excessive centrifugation speed or harsh cell handling.
-
Solution: Centrifuge cells at a lower speed (e.g., 300 x g) and handle them gently to avoid mechanical damage to the cell membrane.
-
-
Possible Cause 2: Over-incubation with trypsin during harvesting of adherent cells.
-
Solution: Minimize the incubation time with trypsin and neutralize it promptly with complete medium.
-
-
Possible Cause 3: Delayed analysis after staining.
-
Solution: Analyze the samples on the flow cytometer as soon as possible after staining, ideally within one hour.
-
Issue: Poor resolution of cell cycle peaks in PI staining.
-
Possible Cause 1: Cell clumping.
-
Solution: Ensure a single-cell suspension before and during fixation. Filter the stained cells through a fine mesh before running them on the flow cytometer.
-
-
Possible Cause 2: Incorrect flow rate.
-
Solution: Use a low to medium flow rate during acquisition to improve the coefficient of variation (CV) of the peaks.
-
-
Possible Cause 3: Inadequate RNase treatment.
-
Solution: Ensure that RNase A is active and used at the correct concentration to eliminate RNA, which can also be stained by PI.
-
Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: General experimental workflow for assessing this compound's toxicity.
Caption: Logical relationship of eIF4E expression and this compound sensitivity.
References
Briciclib Aliquot Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen Briciclib aliquots. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aliquots?
A1: For optimal long-term stability, this compound aliquots prepared in a suitable solvent such as DMSO should be stored at -80°C. Under these conditions, the solution is reported to be stable for up to two years. Storage at -20°C is also an option, with a reported stability of up to one year. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]
Q2: How many times can I freeze and thaw my this compound aliquot?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability into your experiments.[1][2] Prepare single-use aliquots from your stock solution to maintain the integrity of the compound.
Q3: What are the signs of this compound degradation in my frozen aliquots?
A3: Visual signs of degradation, such as precipitation or color change upon thawing, may not always be apparent. The most reliable way to assess the stability and integrity of this compound in your aliquots is through analytical methods like High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound or the appearance of new peaks can indicate degradation.
Q4: Can I store this compound aliquots at 4°C for a short period?
A4: While some general guidelines for small molecule inhibitors suggest that thawed aliquots may be kept at 4°C for up to two weeks, it is recommended to use the solution as soon as possible after thawing. For any use beyond immediate application, it is best to refer to specific stability data or conduct an internal validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between different aliquots. | Degradation due to improper storage or repeated freeze-thaw cycles. | Ensure all aliquots are stored at -80°C and are single-use. Perform a stability check on a suspect aliquot using HPLC if possible. |
| Inaccurate pipetting when preparing aliquots. | Use calibrated pipettes and ensure the stock solution is homogenous before aliquoting. | |
| Reduced or no activity of this compound in the assay. | Complete degradation of the compound. | Discard the current stock and prepare fresh aliquots from a new vial of this compound powder. |
| Incorrect solvent used for dissolution. | This compound is soluble in DMSO and dimethyl formamide.[3] Ensure the correct solvent is used as per the manufacturer's instructions. | |
| Precipitate observed upon thawing the aliquot. | The concentration of this compound exceeds its solubility in the chosen solvent at lower temperatures. | Gently warm the aliquot to room temperature and vortex to redissolve. If precipitation persists, consider preparing aliquots at a lower concentration. |
| The solvent (e.g., DMSO) has absorbed moisture, reducing its solvating capacity. | Use fresh, anhydrous DMSO for preparing stock solutions. |
Quantitative Stability Data
The following table provides illustrative data on the stability of this compound aliquots in DMSO stored at different temperatures over time. This data is representative and based on typical stability profiles of similar small molecule inhibitors. For definitive stability information, it is recommended to perform an in-house stability study.
| Storage Condition | Time Point | Purity by HPLC (%) | Degradation Products (%) |
| -80°C | 0 Months | 99.5 | <0.5 |
| 6 Months | 99.4 | <0.6 | |
| 12 Months | 99.2 | <0.8 | |
| 24 Months | 99.0 | <1.0 | |
| -20°C | 0 Months | 99.5 | <0.5 |
| 6 Months | 98.8 | <1.2 | |
| 12 Months | 97.5 | <2.5 | |
| 24 Months | Not Recommended | Not Recommended |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound Aliquots
This protocol outlines a general procedure for assessing the long-term stability of frozen this compound aliquots using a stability-indicating HPLC method.
1. Preparation of this compound Aliquots:
-
Dissolve this compound powder in anhydrous DMSO to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense 100 µL aliquots into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at the desired temperatures (-20°C and -80°C).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm and 308 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Stability Testing Schedule:
-
Analyze aliquots at specified time points (e.g., 0, 3, 6, 12, 18, and 24 months).
-
At each time point, retrieve one aliquot from each storage condition.
-
Thaw the aliquot completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
Inject the prepared sample into the HPLC system.
4. Data Analysis:
-
Determine the peak area of the this compound parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of total degradation products at each time point relative to the initial time point (T=0).
-
A significant decrease in the parent peak area or an increase in degradation peaks indicates instability.
Visualizations
This compound's Mechanism of Action: Inhibition of eIF4E Signaling Pathway
This compound is an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). By inhibiting eIF4E, this compound prevents the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits eIF4E, leading to reduced translation of Cyclin D1 and c-Myc, and induction of apoptosis.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the key steps involved in conducting a long-term stability study of this compound aliquots.
Caption: Workflow for assessing the long-term stability of frozen this compound aliquots using HPLC analysis.
References
Technical Support Center: Addressing Cellular Resistance to Briciclib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Briciclib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphate ester prodrug of ON 013100, a benzyl styryl sulfone analog.[1] Upon hydrolysis, it is converted to its active form, ON 013100, which functions as a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[2][3] By binding to eIF4E, this compound inhibits the translation of key oncogenic proteins, including Cyclin D1 and c-Myc.[3][4] This disruption of protein synthesis leads to cell cycle arrest and apoptosis in cancer cells that overexpress Cyclin D1.[1]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: While direct resistance mechanisms to this compound are still under investigation, insights can be drawn from resistance to other drugs targeting the Cyclin D1 pathway, such as CDK4/6 inhibitors. Potential mechanisms include:
-
Overexpression of Downstream Targets: Increased protein expression of Cyclin D1 and its partner, CDK4, can render the cells less sensitive to the inhibitory effects of this compound on Cyclin D1 translation.[5][6][7]
-
Activation of Bypass Signaling Pathways: Hyperactivation of parallel signaling pathways, such as the PI3K/mTOR pathway, can promote cell survival and proliferation independently of eIF4E-mediated translation.[5][6][8][9] This can lead to increased phosphorylation of 4E-BP1, which in turn enhances the translation of Cyclin D1 and CDK4.[5][6][7]
-
Alterations in Upstream Regulators: Mutations or altered expression of upstream regulators of the cell cycle, such as loss of the Retinoblastoma (Rb) tumor suppressor, can uncouple the cell cycle from its dependency on Cyclin D1.[8][10]
-
Increased Expression of Other Cell Cycle Proteins: Upregulation of other cyclins, like Cyclin E1 (CCNE1), can provide an alternative mechanism for cell cycle progression.[8]
Q3: How can I confirm if my resistant cells have altered Cyclin D1 or PI3K/mTOR signaling?
A3: You can perform a series of molecular analyses to investigate these potential resistance mechanisms. A recommended workflow includes:
-
Western Blotting: Compare the protein levels of Cyclin D1, CDK4, phosphorylated Rb (p-Rb), total and phosphorylated AKT (p-AKT), and total and phosphorylated 4E-BP1 (p-4E-BP1) between your sensitive (parental) and resistant cell lines.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of CCND1 (Cyclin D1) and CDK4 to determine if the increased protein expression is due to transcriptional upregulation.
-
Flow Cytometry: Assess the cell cycle distribution of sensitive and resistant cells treated with this compound to see if resistant cells are overcoming the G1 arrest.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
-
Question: I've been culturing my cancer cell line with this compound for several passages, and I'm observing a gradual increase in the IC50 value. What could be happening?
-
Answer: This is a common indication of acquired resistance. The cell population may be selecting for clones with inherent resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line to confirm the shift in IC50.
-
Molecular Analysis: Use the protocols outlined in the "Experimental Protocols" section to compare protein and mRNA levels of key resistance markers (Cyclin D1, CDK4, p-AKT, p-4E-BP1) between the parental and suspected resistant cells.
-
Consider Combination Therapy: Based on your findings, consider co-treating the resistant cells with a PI3K/mTOR inhibitor to see if sensitivity to this compound can be restored.[5][6][7]
-
-
Issue 2: Heterogeneous Response to this compound within a Cell Population
-
Question: After treating my cell culture with this compound, a subpopulation of cells appears to survive and proliferate. How can I investigate this?
-
Answer: This suggests the presence of a pre-existing resistant subpopulation or the rapid development of resistance in a subset of cells.
-
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand individual surviving clones to establish purely resistant cell lines for further analysis.
-
Flow Cytometry with Cell Sorting: Use a viability dye and a proliferation marker (e.g., Ki-67) to sort and analyze the surviving, proliferating cells.
-
Comparative Analysis: Perform molecular analysis on the isolated resistant clones and compare them to the parental cell line to identify the resistance mechanisms at play.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | This compound | 10 | - |
| This compound-Resistant MCF-7 | This compound | 150 | 15 |
| This compound-Resistant MCF-7 | This compound + PI3K/mTOR Inhibitor | 15 | 1.5 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Resistant Cells + PI3K/mTOR Inhibitor (Relative Expression) |
| Cyclin D1 | 1.0 | 3.5 | 1.2 |
| CDK4 | 1.0 | 3.0 | 1.1 |
| p-AKT (S473) | 1.0 | 4.0 | 1.0 |
| p-4E-BP1 (T37/46) | 1.0 | 5.0 | 1.3 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-AKT, anti-p-4E-BP1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: PI3K/mTOR bypass pathway in this compound resistance.
References
- 1. This compound | C19H23O10PS | CID 11248490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR Inhibitors | EurekAlert! [eurekalert.org]
- 6. overexpressed-cyclin-d1-and-cdk4-proteins-are-responsible-for-the-resistance-to-cdk4-6-inhibitor-in-breast-cancer-that-can-be-reversed-by-pi3k-mtor-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Briciclib vs. ON 013100: A Comparative Efficacy Guide
This guide provides a detailed comparison of the preclinical efficacy of two related anti-cancer compounds, Briciclib and ON 013100. Both molecules are investigated for their potential in treating various cancers by targeting a key protein involved in tumor cell growth and proliferation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as ON-014185) is a water-soluble derivative of ON 013100.[1] Both compounds are small molecule inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical component of the protein synthesis machinery and is often overexpressed in a wide range of human cancers, where its elevated activity contributes to malignant transformation and poor prognosis. By inhibiting eIF4E, this compound and ON 013100 aim to selectively disrupt the translation of key oncogenic proteins, thereby impeding tumor growth and survival.
Mechanism of Action
This compound and ON 013100 exert their anti-cancer effects by binding to eIF4E, a pivotal protein in the initiation of cap-dependent translation.[2] This process is essential for the synthesis of many proteins that drive cell growth, proliferation, and survival, including cyclin D1 and c-Myc.[2] The binding of these inhibitors to eIF4E disrupts its interaction with other components of the translation initiation complex, leading to a downstream reduction in the levels of these key oncoproteins. This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[2]
Preclinical Efficacy: A Comparative Analysis
While direct head-to-head in vivo comparative studies are not extensively available in the public domain, preclinical data from in vitro studies provide valuable insights into the relative potency of this compound and ON 013100 across various cancer cell lines.
In Vitro Efficacy
The following table summarizes the 50% growth inhibition (GI50) values for this compound and ON 013100 in a panel of cancer cell lines, demonstrating their potent anti-proliferative activity at nanomolar concentrations.
| Cell Line | Cancer Type | This compound (GI50, nM) | ON 013100 (GI50, nM) | Reference |
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| MCF7 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| MDA-MB-231 | Breast Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| AGS | Gastric Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| OE19 | Esophageal Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| OE33 | Esophageal Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
| FLO-1 | Esophageal Cancer | 9.8 - 12.2 | 6.7 - 11.2 | [2] |
Note: The available data provides a range for the GI50 values.
In Vivo Efficacy
Published quantitative data from in vivo xenograft models detailing tumor growth inhibition or survival benefits for this compound and ON 013100 are limited. However, a 2015 study by Jasani et al. mentioned that their ongoing tumor xenograft experiments were in agreement with their in vitro observations, suggesting that both compounds exhibit anti-tumor activity in vivo.[2] Further detailed in vivo studies are required for a comprehensive comparison of their efficacy in animal models.
Clinical Development
This compound entered a Phase 1 clinical trial for advanced solid tumors (NCT02168725); however, this trial was terminated. The specific reasons for the termination and the detailed results of the study are not publicly available. There is no readily available information on any clinical trials conducted for ON 013100.
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
Validating Briciclib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Briciclib, a clinical-stage small molecule inhibitor. We present a detailed analysis of this compound's mechanism of action, compare its performance with alternative compounds targeting the same pathway, and provide detailed experimental protocols for key validation assays.
Introduction to this compound and its Cellular Target
This compound (ON-014185) is a water-soluble prodrug of ON 013100.[1] Its primary cellular target is the eukaryotic translation initiation factor 4E (eIF4E).[2][3][4] eIF4E is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of mRNA into protein.[5] By binding to eIF4E, this compound disrupts the formation of the eIF4F complex, leading to the inhibition of translation of key oncogenic proteins.[4][6]
One of the critical downstream effects of this compound is the reduction of Cyclin D1 protein levels.[1][3][7] Cyclin D1 is a crucial regulator of the cell cycle, and its overexpression is implicated in numerous cancers.[8][9] this compound has also been shown to dose-dependently reduce the expression of the oncoprotein c-Myc.[7]
Comparative Analysis of this compound and Alternatives
To objectively assess this compound's performance, we compare it with other compounds that either target eIF4E directly or impact the downstream Cyclin D1 pathway.
Alternatives Targeting eIF4E:
-
Ribavirin: An antiviral drug that has been shown to compete with the mRNA cap for binding to eIF4E.[1][10]
-
4EGI-1: A small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G.[2][11][12]
Alternatives Targeting the Cyclin D1 Pathway (CDK4/6 Inhibitors):
-
Palbociclib, Ribociclib, and Abemaciclib: These are FDA-approved inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are activated by Cyclin D1 to promote cell cycle progression.[3][4][6][13][14][15]
Quantitative Comparison of Target Engagement
| Compound | Primary Target | Assay Type | Metric | Value | Reference(s) |
| This compound | eIF4E | Proliferation Assay | GI₅₀ | 9.8-12.2 nM (in various cancer cell lines) | [7] |
| Ribavirin | eIF4E | Cap-binding Competition | Kᵢ | ~0.3 µM | [1] |
| 4EGI-1 | eIF4E/eIF4G Interaction | Binding Assay | K𝘥 | 25 µM | [2] |
| Abemaciclib | CDK4 / CDK6 | Enzymatic Assay | IC₅₀ | 2 nM / 10 nM | [13][14] |
| Ribociclib | CDK4 / CDK6 | Enzymatic Assay | IC₅₀ | 10 nM / 39 nM | [4][6][15] |
| Palbociclib | CDK4 / CDK6 | Binding Assay | Kᵢ | 0.26 nM / 0.26 nM | [13] |
Experimental Protocols for Target Engagement Validation
Here, we provide detailed methodologies for three key experiments to validate this compound's target engagement in a cellular context.
Western Blot for Downstream Protein Modulation
This protocol allows for the semi-quantitative analysis of changes in the protein levels of Cyclin D1 and c-Myc following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the levels of Cyclin D1 and c-Myc to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[16][17][18][19]
Protocol for eIF4E Target Engagement:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of eIF4E by Western blotting as described above.
-
Data Analysis: Plot the amount of soluble eIF4E as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Affinity Pull-Down Assay
This assay can be used to demonstrate the direct interaction between this compound (or its active form, ON 013100) and eIF4E.[20][21][22][23]
Protocol:
-
Bait Preparation: Immobilize a tagged version of ON 013100 (e.g., biotinylated) onto streptavidin-coated beads.
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Incubation: Incubate the ON 013100-coupled beads with the cell lysate to allow for the binding of interacting proteins. Include a control with beads coupled to a non-binding molecule.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against eIF4E. The presence of eIF4E in the eluate from the ON 013100-coupled beads, but not in the control, confirms a direct interaction.
Visualizing Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound's mechanism of action targeting eIF4E.
Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribavirin treatment effects on breast cancers overexpressing eIF4E, a biomarker with prognostic specificity for luminal B-type breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribavirin targets eIF4E dependent Akt survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 21. Pull-down assays [sigmaaldrich.com]
- 22. Protein Pull-Down Techniques [merckmillipore.com]
- 23. home.sandiego.edu [home.sandiego.edu]
The Inactive Analog ON 013101 as a Briciclib Control: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted therapeutic is paramount. This guide provides a comparative analysis of Briciclib, a promising anticancer agent, and its inactive analog, ON 013101, underscoring the utility of the latter as a negative control in experimental settings.
This compound (ON 014185) is a water-soluble phosphate prodrug of ON 013100, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] By targeting eIF4E, this compound effectively hinders the translation of key oncogenic proteins, such as cyclin D1 and c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1] To rigorously validate that the observed cellular effects of this compound are a direct consequence of its intended mechanism of action, a proper negative control is essential. ON 013101, an inactive analog, serves this critical role. This guide presents a side-by-side comparison of their activities, supported by experimental data and protocols.
Molecular Structures
Comparative Efficacy: Protein Expression
The primary mechanism of this compound involves the downregulation of eIF4E-dependent protein translation. Experimental evidence demonstrates the stark contrast in the effects of this compound's active analog, ON 013105, and the inactive ON 013101 on the expression levels of key cell cycle regulators, cyclin D1 and the proto-oncogene c-Myc.
Western Blot Analysis
In mantle cell lymphoma (MCL) cell lines, such as Granta 519 and Z138C, treatment with the active compound ON 013105 leads to a time-dependent decrease in the protein levels of both cyclin D1 and c-Myc. Conversely, treatment with the inactive analog ON 013101 under identical conditions shows no significant effect on the expression of these proteins. This differential effect is a cornerstone in validating the specific activity of the active compound.
Table 1: Comparative Effect of ON 013105 and ON 013101 on Protein Expression
| Cell Line | Treatment | Cyclin D1 Expression | c-Myc Expression |
| Granta 519 | ON 013105 (1µM) | Decreased | Decreased |
| ON 013101 (1µM) | No significant change | No significant change | |
| Z138C | ON 013105 (1µM) | Decreased | Decreased |
| ON 013101 (1µM) | No significant change | No significant change |
Data extrapolated from qualitative Western blot results. For precise quantification, densitometry analysis of Western blots from original research should be performed.
Comparative Efficacy: Cell Viability
To further delineate the active and inactive nature of these compounds, cell viability assays are crucial. While direct side-by-side IC50 values for this compound and ON 013101 are not extensively published, the available literature strongly indicates that this compound and its active analogs potently inhibit the proliferation of various cancer cell lines, whereas ON 013101 is used as a control due to its lack of activity.
This compound has demonstrated inhibitory activity against the proliferation of mantle cell leukemia, breast, gastric, and esophageal cancer cell lines with GI50 values in the nanomolar range.[4] In contrast, studies utilizing ON 013101 as a control implicitly confirm its inability to induce significant cell death or inhibit proliferation at comparable concentrations.
Table 2: Expected Comparative Cell Viability
| Compound | Cell Line Panel | Expected IC50 Range | Activity Status |
| This compound / ON 013105 | Various Cancer Cell Lines | Low nM to µM | Active |
| ON 013101 | Various Cancer Cell Lines | > High µM (or inactive) | Inactive |
This table is based on the established use of ON 013101 as an inactive control. Researchers should determine the specific IC50 values in their cell lines of interest.
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols are provided below.
Western Blotting Protocol
This protocol is adapted from methodologies used in studies comparing active and inactive this compound analogs.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Granta 519, Z138C) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (or its active analog) and ON 013101 for various time points (e.g., 0, 1, 4, 8, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cyclin D1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTS) Assay Protocol
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or its active analog) and ON 013101. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each compound.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its validation using ON 013101.
Caption: this compound's mechanism of action targeting the eIF4E-mediated translation pathway.
Caption: Experimental workflow for comparing this compound and its inactive control, ON 013101.
References
Confirming Briciclib's On-Target Effects: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Briciclib, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), with the established genetic method of small interfering RNA (siRNA) for on-target validation. By examining the phenotypic and molecular outcomes of both approaches, this document offers a framework for researchers to design and interpret experiments aimed at confirming the specific cellular effects of this compound.
Introduction to this compound and On-Target Validation
This compound is a clinical-stage therapeutic agent that functions by binding to eIF4E, a key regulator of cap-dependent mRNA translation.[1] The eIF4E-mediated translation machinery is frequently dysregulated in cancer, leading to the overexpression of oncogenic proteins such as Cyclin D1, which is crucial for cell cycle progression.[2][3] Therefore, confirming that the anti-proliferative effects of this compound are a direct consequence of eIF4E inhibition is a critical step in its preclinical and clinical development.
One of the most specific methods for validating the on-target effects of a small molecule inhibitor is to compare its cellular phenotype to that induced by the genetic knockdown of its intended target using siRNA.[4][5] If the effects of the drug and the siRNA converge on the same molecular and cellular outcomes, it provides strong evidence that the drug is acting "on-target."
Comparative Analysis: this compound vs. eIF4E siRNA
This section compares the reported effects of this compound and eIF4E siRNA on cell proliferation and the expression of the downstream effector, Cyclin D1. It is important to note that the data presented below are compiled from separate studies and a direct head-to-head comparison in the same experimental system is not yet publicly available.
Impact on Cancer Cell Proliferation
| Treatment | Cell Lines | Assay | Key Findings | Reference |
| This compound | Granta 519, Jurkat T, FaDu, MCF-7 | MTT Assay | Significant inhibition of proliferation with GI50 values in the nanomolar range. | [1] |
| eIF4E siRNA | MCF-7, SKBR-3, MDA-MB-468, MDA-MB-231, MDA-MB-435 | Cell Growth Assay | Statistically significant decrease in cell growth compared to control siRNA. | [2] |
Effect on Cyclin D1 Expression
| Treatment | Cell Lines | Assay | Key Findings | Reference |
| This compound (1µM) | Granta 519, FaDu | Western Blot | Significant reduction in Cyclin D1 protein expression after 24 hours. | [1] |
| eIF4E siRNA | MDA-MB-468, MCF-7, MDA-MB-231, MDA-MB-435 | Western Blot | Marked decrease in Cyclin D1 protein expression after 72 hours. | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
siRNA Transfection and Western Blot Analysis for eIF4E Knockdown
Objective: To genetically silence the expression of eIF4E and assess the downstream impact on Cyclin D1 protein levels.
Protocol:
-
Cell Culture: Plate breast cancer cells (e.g., MCF-7, MDA-MB-468) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two separate tubes for each well to be transfected.
-
Tube A: Dilute eIF4E-specific siRNA (or a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eIF4E, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of eIF4E and Cyclin D1 to the loading control.
This compound Treatment and Western Blot Analysis
Objective: To determine the effect of this compound on the expression of Cyclin D1.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., Granta 519, FaDu) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Western Blotting: Follow steps 6-9 as described in the siRNA transfection protocol (Section 3.1) to analyze the protein levels of Cyclin D1 and a loading control.
Alternative Methods for On-Target Validation
While siRNA provides a powerful genetic approach for target validation, other biochemical and biophysical methods can provide complementary evidence of direct target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method that assesses the direct binding of a drug to its target protein in a cellular context.[7][8] The principle is that drug binding can stabilize the target protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells treated with the drug to various temperatures, followed by the quantification of the soluble fraction of the target protein, often by Western blotting or mass spectrometry.[9] A positive thermal shift in the presence of this compound would provide strong evidence of direct binding to eIF4E in cells.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another technique used to identify the protein targets of small molecules.[10][11][12] It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis. In a typical DARTS experiment, cell lysates are incubated with the drug or a vehicle control and then subjected to limited proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify proteins that were protected from degradation by the drug. The identification of eIF4E as a protected protein in the presence of this compound would confirm direct target engagement.
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits eIF4E, blocking cap-dependent translation of Cyclin D1, leading to cell cycle arrest.
siRNA-Mediated Target Validation Workflow
Caption: Comparing phenotypes from siRNA knockdown and this compound treatment to confirm on-target effects.
Logical Relationship for On-Target Confirmation
Caption: If this compound and eIF4E siRNA produce the same phenotype, it supports an on-target mechanism.
Conclusion
The convergence of phenotypic and molecular data from both this compound treatment and eIF4E siRNA-mediated knockdown provides strong evidence for the on-target activity of this compound. Both interventions lead to a reduction in cancer cell proliferation and a decrease in the expression of the key cell cycle regulator, Cyclin D1. While direct comparative studies are warranted to provide more definitive quantitative correlations, the existing evidence strongly supports the mechanism of action of this compound as an inhibitor of eIF4E-mediated translation. For further validation, researchers can employ complementary methods such as CETSA and DARTS to demonstrate direct target engagement within the cellular environment. This multi-faceted approach to on-target validation is crucial for the continued development of targeted therapies like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Briciclib and Ribavirin as eIF4E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. By selectively facilitating the translation of mRNAs encoding oncoproteins involved in cell proliferation, survival, and metastasis, such as c-Myc and Cyclin D1, eIF4E has emerged as a critical target for anticancer drug development. This guide provides a comparative analysis of two notable eIF4E inhibitors: Briciclib, a novel small molecule inhibitor, and Ribavirin, a repurposed antiviral drug. We will delve into their mechanisms of action, present comparative performance data, detail relevant experimental protocols, and visualize the underlying biological pathways.
Mechanism of Action
Both this compound and Ribavirin exert their anticancer effects by targeting eIF4E, albeit through distinct molecular interactions.
This compound , a benzylstyryl sulfone derivative, directly binds to eIF4E.[1] While the precise binding site and nature of the interaction are still under investigation, studies suggest that this binding disrupts the normal function of eIF4E, leading to the inhibition of cap-dependent translation.[2] Evidence from Nuclear Magnetic Resonance (NMR) analysis has confirmed a direct interaction between this compound and recombinant eIF4E.[2] This interaction leads to a disruption of eIF4E localization, with an observed increase in nuclear eIF4E.[2]
Ribavirin , a guanosine analog, functions as a competitive inhibitor of the m7G cap.[3][4] It mimics the 7-methylguanosine cap structure at the 5' end of mRNAs and binds to the cap-binding pocket of eIF4E.[4] This competition prevents eIF4E from binding to capped mRNA, thereby inhibiting the initiation of translation for a subset of transcripts, particularly those with long, structured 5' untranslated regions, which often include oncogenes.[5] Ribavirin's inhibition of eIF4E has been shown to impair both the nuclear export and translation of eIF4E-dependent mRNAs.[6]
Comparative Performance Data
Direct comparative studies of this compound and Ribavirin under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their potency and effects on key downstream targets.
Table 1: In Vitro Potency of this compound and Ribavirin
| Inhibitor | Metric | Value | Cell Lines/Assay Conditions |
| This compound | GI50 | 9.8 - 12.2 nM | Mantle cell leukemia (JEKO-1, MINO), breast (MCF7, MDA-MB-231), gastric (AGS), and esophageal (OE19, OE33, FLO-1) cancer cell lines[3] |
| Ribavirin | Kd | 8.4 µM | In vitro binding assay with recombinant eIF4E |
| IC50 | ≈1 µM | Inhibition of colony formation in primary AML-M5 progenitor cells[5] |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Kd (Dissociation Constant) is a measure of binding affinity, with a lower value indicating stronger binding. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Table 2: Reported Effects on Downstream eIF4E Targets
| Inhibitor | Target Protein | Effect | Cell Lines/Model |
| This compound | Cyclin D1 | Significant reduction in protein expression | Granta 519 (Mantle Cell Lymphoma), FaDu (Pharyngeal Squamous Cell Carcinoma), Breast and MCL cancer cell lines[2][3][7] |
| c-Myc | Reduction in protein expression | Breast and MCL cancer cell lines[3] | |
| Ribavirin | Cyclin D1 | Reduction in protein levels | MDA-MB-468 and BT474 (Breast Cancer)[8] |
| c-Myc | Reduction in protein levels | Not explicitly quantified in the provided search results, but implied as an eIF4E target. | |
| NBS1 | Reduction in protein levels | MDA-MB-468 and BT474 (Breast Cancer)[8] | |
| VEGF | Reduction in protein levels | MDA-MB-468 and BT474 (Breast Cancer)[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and Ribavirin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete cell culture medium
-
This compound or Ribavirin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Ribavirin and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Downstream Targets
This technique is used to detect and quantify the levels of specific proteins, such as c-Myc and Cyclin D1.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
m7GTP Pull-Down Assay
This assay is used to assess the binding of proteins to the mRNA cap structure and can be adapted for competitive binding experiments.
Materials:
-
Cell lysates
-
m7GTP-agarose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free m7GTP)
-
This compound or Ribavirin for competition
Protocol:
-
Pre-clear cell lysates by incubating with unconjugated agarose beads.
-
Incubate the pre-cleared lysates with m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with the inhibitor (this compound or Ribavirin) before adding the beads.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting for the presence of eIF4E and its binding partners (e.g., eIF4G).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The eIF4E signaling pathway, a central regulator of protein synthesis.
Caption: Mechanisms of action for this compound and Ribavirin as eIF4E inhibitors.
Caption: A general experimental workflow for the comparative analysis of eIF4E inhibitors.
Conclusion
Both this compound and Ribavirin demonstrate promise as therapeutic agents targeting the eIF4E-mediated translation of oncoproteins. This compound exhibits high potency in the nanomolar range in various cancer cell lines, acting through direct binding to eIF4E. Ribavirin, while less potent with a micromolar affinity, offers the advantage of being an already FDA-approved drug with a well-established safety profile. Its mechanism as a competitive inhibitor of the m7G cap is well-characterized.
The choice between these inhibitors for further research and development may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to identify predictive biomarkers for patient stratification. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ribavirin targets eIF4E dependent Akt survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribavirin suppresses eIF4E-mediated oncogenic transformation by physical mimicry of the 7-methyl guanosine mRNA cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EIF4E signaling with ribavirin in infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ribavirin treatment effects on breast cancers overexpressing eIF4E, a biomarker with prognostic specificity for luminal B-type breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Briciclib: Unveiling Downstream Effects with RNA-Seq in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, understanding the precise molecular consequences of a drug is paramount. Briciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance, validated through RNA sequencing (RNA-seq), against other CDK9 inhibitors. By delving into its mechanism of action and downstream transcriptional effects, we aim to equip researchers with the necessary data to evaluate its potential in their own studies.
Unraveling the Mechanism: this compound's Impact on the CDK9-c-Myc-Cyclin D1 Axis
This compound exerts its anti-cancer effects by targeting CDK9, a key regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb)[1][2]. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcription elongation[3][4]. Inhibition of CDK9 by this compound leads to a global decrease in transcriptional activity, preferentially affecting genes with short-lived mRNAs, including critical oncogenes like c-Myc[5][6].
The proto-oncogene c-Myc is a master regulator of cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers[7][8]. c-Myc, in turn, can influence the expression of Cyclin D1, a key protein in cell cycle progression[7][9]. By suppressing the transcription of c-Myc, this compound indirectly downregulates Cyclin D1, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of CDK9 Inhibitors
While no direct RNA-seq data for this compound has been publicly released, its downstream effects can be inferred from studies on other selective CDK9 inhibitors. The following table summarizes the performance of this compound in clinical trials and compares it with other notable CDK9 inhibitors, highlighting their targets and observed effects on key oncogenes.
| Inhibitor | Target(s) | Reported Downstream Effects (from RNA-seq or other methods) | Clinical Trial Phase (Selected Indications) | Reference |
| This compound | CDK9 | Downregulation of c-Myc and Mcl-1 (inferred) | Phase I (Advanced Solid Tumors) | [10] |
| AZD4573 | CDK9 | Downregulation of MYC, MYB, and MCL1 | Preclinical (ER+ Breast Cancer) | [6] |
| NVP-2 | CDK9 | Global downregulation of gene expression | Preclinical | [11] |
| THAL-SNS-032 | CDK9 (Degrader) | Downregulation of gene expression similar to CDK9 inhibition | Preclinical | [11] |
| Flavopiridol | Pan-CDK (including CDK9) | Downregulation of anti-apoptotic proteins | Completed Phase II (CLL, MCL) | [12] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Inhibition of RNAPII phosphorylation | Multiple Clinical Trials | [3] |
| Ribociclib | CDK4/6 | Primarily affects cell cycle progression through Rb phosphorylation | Approved (HR+/HER2- Breast Cancer) | [13][14][15] |
Validating Downstream Effects: A General RNA-Seq Protocol
RNA-seq is a powerful tool to elucidate the genome-wide transcriptional changes induced by a drug. The following protocol outlines a general workflow for validating the downstream effects of a CDK9 inhibitor like this compound.
Experimental Protocols: A Closer Look
Cell Culture and Drug Treatment:
-
Cell Seeding: Plate cancer cells (e.g., a relevant cell line with known c-Myc dependency) at a predetermined density to ensure logarithmic growth at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound (or an alternative CDK9 inhibitor) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with a range of concentrations of the inhibitor and a vehicle control for a specified duration (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
RNA Extraction and Quality Control:
-
Lysis and Extraction: Lyse the cells and extract total RNA using a commercially available kit following the manufacturer's instructions.
-
Quality Assessment: Determine the RNA integrity number (RIN) using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA for sequencing. A RIN score of >8 is generally recommended.
RNA-Seq Library Preparation and Sequencing:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA from total RNA using poly-A selection or deplete ribosomal RNA (rRNA) to enrich for protein-coding transcripts.
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first- and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon drug treatment compared to the vehicle control using packages like DESeq2 or edgeR.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA) to understand the biological processes affected by the drug.
Logical Framework for Downstream Effect Validation
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Blockade Exploits Context-Dependent Transcriptional Changes to Improve Activity and Limit Toxicity of Mithramycin for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on c-Myc, Cyclin D1, and their interaction in cancer formation, progression, and response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. A phase I study of the CDK4/6 inhibitor ribociclib combined with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Briciclib: A Comparative Analysis of Potency in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical potency of Briciclib, a novel inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), with established CDK4/6 inhibitors across various cancer cell lines. The data presented is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to this compound
This compound (formerly ON-014185) is a water-soluble small molecule that acts as a prodrug of ON 013100.[1] Its mechanism of action involves the inhibition of eIF4E, a critical factor in the translation of mRNAs encoding proteins essential for cell proliferation and survival, such as Cyclin D1.[2] By impeding the function of eIF4E, this compound effectively downregulates Cyclin D1 protein levels, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells where the Cyclin D1/CDK4/6 pathway is a key driver of proliferation.[2]
Comparative Potency of this compound and CDK4/6 Inhibitors
The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound, its active form ON 013100, and the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib across a panel of cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.
| Cancer Type | Cell Line | This compound (GI50, nM) | ON 013100 (GI50, nM) | Palbociclib (IC50, µM) | Ribociclib (IC50, µM) | Abemaciclib (IC50, µM) |
| Mantle Cell Lymphoma | JEKO-1 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | Not Found | 0.84[3] | Not Found |
| MINO | 9.8 - 12.2[2] | 6.7 - 11.2[2] | Not Found | Not Found | Not Found | |
| Breast Cancer | MCF7 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | ~0.02 - 0.08[4] | ~0.1 - 0.3[5] | ~0.01 - 0.05[5] |
| MDA-MB-231 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | >1[6] | >1[6] | ~0.5 - 1[6] | |
| Gastric Cancer | AGS | 9.8 - 12.2[2] | 6.7 - 11.2[2] | ~0.5 - 2[7] | Not Found | Not Found |
| Esophageal Cancer | OE19 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | Not Found | Not Found | ED50: 10[8] |
| OE33 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | Not Found | Not Found | ED50: 6[8] | |
| FLO-1 | 9.8 - 12.2[2] | 6.7 - 11.2[2] | Not Found | Not Found | ED50: 14[8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Cell Viability Assay for IC50/GI50 Determination (MTT Assay)
This protocol outlines the determination of the concentration of a compound that inhibits cell growth by 50% (IC50/GI50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound and comparator drugs
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment.[9]
-
Drug Preparation and Treatment: Prepare a stock solution of each drug in DMSO. Perform serial dilutions of the drugs in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a CO2 incubator.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells on a plate shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50/GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Western Blot Analysis of Cyclin D1 and Phospho-Rb
This protocol describes the detection of specific proteins (Cyclin D1 and phosphorylated Retinoblastoma protein) in cell lysates by Western blotting to confirm the mechanism of action of the tested compounds.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-phospho-Rb (Ser780/807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression levels.
Conclusion
This compound demonstrates potent anti-proliferative activity in the nanomolar range across various cancer cell lines, including those from mantle cell lymphoma, breast, gastric, and esophageal cancers.[2] Its unique mechanism of targeting eIF4E to inhibit Cyclin D1 translation presents a distinct approach compared to the direct enzymatic inhibition of CDK4/6 by Palbociclib, Ribociclib, and Abemaciclib. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound and its comparative efficacy in different cancer contexts. Further head-to-head studies are warranted to fully elucidate the relative potencies and potential clinical applications of these different classes of cell cycle inhibitors.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. Drug: Ribociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CDK4/6 inhibition with tumor responses by PD0332991 in patients with mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Briciclib's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Briciclib, a novel anti-cancer agent, with other relevant therapeutic alternatives. The data presented is compiled from preclinical studies to offer an objective performance evaluation supported by experimental evidence.
Introduction to this compound and its Mechanism of Action
This compound (ON-014185) is a water-soluble small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1] As a prodrug of ON 013100, this compound exerts its anti-cancer effects by blocking the translation of cyclin D1 mRNA.[2] This leads to a reduction in cyclin D1 protein levels, which in turn induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells where cyclin D1 is overexpressed.[2] Dysregulation of the eIF4E/cyclin D1 axis is a common feature in a variety of hematologic and solid tumors, making it a promising target for cancer therapy.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound and its active metabolite, ON 013100, has been evaluated across a range of cancer cell lines. This section compares their activity, as measured by the 50% growth inhibition concentration (GI50), with that of other inhibitors targeting similar pathways. These alternatives include other eIF4E inhibitors, such as Ribavirin and 4EGI-1, and inhibitors of the downstream cyclin D-dependent kinases 4 and 6 (CDK4/6), namely Palbociclib, Ribociclib, and Abemaciclib.
Table 1: Comparative Anti-Proliferative Activity (GI50/IC50 in nM) of this compound and Alternative Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (GI50) | ON 013100 (GI50) | 4EGI-1 (IC50) | Palbociclib (IC50) | Ribociclib (IC50) | Abemaciclib (IC50) |
| Mantle Cell Lymphoma | |||||||
| JEKO-1 | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | ~13.6 | <30 | <30 |
| MINO | Mantle Cell Lymphoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | Not Reported | <30 | <30 |
| Breast Cancer | |||||||
| MCF-7 | Breast Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | ~30,000 | ~8,000 | Not Reported | Not Reported |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | ~30,000 | 285 | Not Reported | Not Reported |
| Gastric Cancer | |||||||
| AGS | Gastric Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | Dose-dependent inhibition reported | Not Reported | Not Reported |
| Esophageal Cancer | |||||||
| OE19 | Esophageal Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | Not Reported | Not Reported | ED50 ~10,000 |
| OE33 | Esophageal Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | Not Reported | Not Reported | ED50 ~6,000 |
| FLO-1 | Esophageal Adenocarcinoma | 9.8 - 12.2 | 6.7 - 11.2 | Not Reported | Not Reported | Not Reported | ED50 ~14,000 |
Note: GI50 and IC50 values are measures of drug potency; lower values indicate higher potency. Data is compiled from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Signaling Pathways
To visualize the mechanism of action of this compound and its alternatives, the following diagrams illustrate the targeted signaling pathways.
Caption: The eIF4E Signaling Pathway and Points of Inhibition.
Caption: The Cyclin D1-CDK4/6 Pathway and Therapeutic Intervention.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of these compounds.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or alternatives) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the GI50 or IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Caption: Workflow of the MTT Cell Proliferation Assay.
Colony Formation Assay
The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of the long-term proliferative potential of cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates or culture dishes.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing individual cells to form colonies.
-
Colony Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as methanol, and then stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well or dish.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Caption: Workflow of the Colony Formation Assay.
Western Blot Analysis for Cyclin D1 and c-Myc
Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and c-Myc, which are downstream targets of eIF4E.
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound demonstrates potent anti-proliferative activity in the nanomolar range across a variety of cancer cell lines, including those from mantle cell lymphoma, breast, gastric, and esophageal cancers. Its mechanism of action, targeting the translation of Cyclin D1 via eIF4E inhibition, is a well-validated strategy in oncology. When compared to other eIF4E inhibitors, this compound appears to be significantly more potent than compounds like 4EGI-1. In comparison to CDK4/6 inhibitors, this compound's potency is notable, particularly in mantle cell lymphoma cell lines. However, direct cross-study comparisons are challenging due to variations in experimental methodologies. The provided experimental protocols offer a standardized framework for future comparative studies. The signaling pathway diagrams illustrate the distinct yet related mechanisms of action of these inhibitors, providing a rationale for their use as monotherapies or in combination. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal patient populations for this compound versus other targeted therapies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Briciclib
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Briciclib are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, aligning with general best practices for hazardous laboratory waste.
This compound (ON-014185) is an inhibitor of the eukaryotic initiation factor 4E (eIF4E), with potential applications in cancer therapy.[1] Due to its biological activity and potential hazards, it is crucial to manage its waste stream with diligence and adherence to regulatory guidelines.
Hazard Assessment and Data Presentation
There is conflicting information in Safety Data Sheets (SDS) regarding the hazard classification of this compound. It is imperative to handle the compound with caution, assuming it to be hazardous in the absence of definitive classification.
| Hazard Classification | MedchemExpress SDS[2] | Cayman Chemical SDS |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Not Classified |
Given these discrepancies, a conservative approach is recommended, treating this compound as a hazardous substance.
Experimental Protocols: General Disposal Procedures
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound, including unused or expired compound, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips), and spill cleanup materials, should be considered hazardous waste.
-
Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof, and chemically resistant containers.[4][5] These containers should be marked as "Hazardous Waste" and specify "this compound" as the content. For cytotoxic drugs, containers are often color-coded (e.g., black for hazardous pharmaceutical waste).[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, a lab coat, and safety goggles.[2][6] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.
3. Spill Management:
-
In the event of a spill, isolate the area.
-
Wear appropriate PPE before starting the cleanup.
-
Absorb liquid spills with an inert absorbent material.
-
For solid spills, carefully scoop the material to avoid creating dust.
-
Place all contaminated cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
4. Storage of Waste:
-
Store this compound waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[5][7]
5. Final Disposal:
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.[8][9] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical and hazardous chemical waste is incineration at a permitted facility.[4][8]
-
Documentation: Maintain a manifest and certificate of destruction from the disposal vendor. These records are crucial for regulatory compliance.[8]
Important Considerations:
-
Regulatory Compliance: All disposal procedures must comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, as well as equivalent international bodies.[7][10]
-
Institutional Policies: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[8]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. aksci.com [aksci.com]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Advanced Waste Management Solutions for Research Laboratories [greenflow.com]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Briciclib
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Briciclib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate specific safety precautions.[1] Understanding these is the first step in implementing a robust safety protocol.
Hazard Classification of this compound:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves | Chemotherapy-rated gloves are recommended to prevent skin contact and irritation.[2][3] |
| Body Protection | Impervious clothing / Protective gown | A long-sleeved gown that closes in the back with tight-fitting cuffs to protect skin from exposure.[1][3][4] |
| Respiratory Protection | Suitable respirator (e.g., N95 or FFP3) | Required when handling the compound as a powder or when aerosols may be generated to prevent respiratory tract irritation.[1][4] |
Operational and Handling Protocols
Adherence to strict operational protocols is crucial to minimize exposure and maintain a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][5]
-
For procedures that may generate dust or aerosols, use a containment primary engineering control (C-PEC) such as a chemical fume hood or a biological safety cabinet.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order (gown, respirator, eye protection, then gloves).
-
Handling the Compound:
-
Avoid creating dust.
-
If weighing the solid form, do so within a ventilated enclosure.
-
When preparing solutions, work within a fume hood.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then gown, eye protection, and respirator).
Storage:
-
Store this compound in a tightly-closed container.[5]
-
Store in a designated, clearly marked area away from incompatible substances like strong oxidizing and reducing agents.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, is considered hazardous waste.
-
Segregate cytotoxic waste from other laboratory waste streams.[7]
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.[7][8] For sharps, use a designated sharps container.[8]
Disposal Procedure:
-
Place all contaminated solid waste (e.g., gloves, wipes, vials) into a sealable bag, and then place this bag into a designated cytotoxic waste container.[7]
-
Liquid waste should be collected in a sealed, leak-proof container that is appropriately labeled.
-
Dispose of all this compound waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[5][7]
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate the general workflow for safe handling and the compound's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 5. aksci.com [aksci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. lhsc.on.ca [lhsc.on.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
